Synthesis and Mechanistic Evaluation of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine: A Comprehensive Technical Guide
Executive Summary The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic heterocycle widely recognized as a purine bioisostere [1][1]. Its derivatives exhibit profound pharmacological actions, acti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic heterocycle widely recognized as a purine bioisostere [1][1]. Its derivatives exhibit profound pharmacological actions, acting as kinase inhibitors, tubulin disruptors, and kinetic stabilizers for amyloidogenic proteins [2][2]. Specifically, 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine serves as a highly versatile building block in drug discovery. The C5-methyl group offers steric direction, while the C7-chloro substituent provides a reactive handle for downstream functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1][1]. This whitepaper delineates the optimal synthetic route, mechanistic causality, and step-by-step protocols for isolating this critical intermediate.
Retrosynthetic Strategy & Mechanistic Causality
The most robust and classical approach to the imidazo[1,2-a]pyrimidine core is the Chichibabin cyclocondensation [1][1].
Retrosynthetic Disconnection: The target molecule is disconnected at the imidazole ring, tracing back to a functionalized 2-aminopyrimidine and an
-halocarbonyl compound. To synthesize 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine, the required precursors are 2-amino-4-chloro-6-methylpyrimidine and chloroacetaldehyde [1][1].
Mechanistic Logic & Regioselectivity:
A common misconception in heterocyclic synthesis is that the exocyclic primary amine (-NH₂) is the most nucleophilic site. However, in 2-aminopyrimidines, the lone pair of the exocyclic amine is heavily delocalized into the electron-deficient pyrimidine ring. Consequently, the endocyclic nitrogen (N1) possesses a higher localized electron density and acts as the primary nucleophile [3][3].
Alkylation (Kinetic Step): The endocyclic nitrogen of 2-amino-4-chloro-6-methylpyrimidine attacks the electrophilic
-carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated pyrimidinium intermediate [1][1].
Cyclization (Thermodynamic Step): The pendant exocyclic amine, now positioned proximally to the aldehyde carbonyl, undergoes an intramolecular nucleophilic addition to form a cyclic hemiaminal [1][1].
Dehydration (Aromatization): The expulsion of a water molecule restores aromaticity, yielding the fused bicyclic 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine system [1][1].
Mechanistic pathway of the Chichibabin cyclocondensation forming the imidazopyrimidine core.
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility, the protocol incorporates in-process controls and stoichiometric precision. The addition of a mild base (NaHCO₃) is a critical causality factor; it neutralizes the HCl byproduct, preventing the protonation of the pyrimidine precursors which would otherwise quench their nucleophilicity and halt the reaction [1][1].
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-chloro-6-methylpyrimidine in 30 mL of absolute ethanol.
Electrophile Addition: Add the chloroacetaldehyde solution dropwise at room temperature over 5 minutes.
Base Integration: Introduce NaHCO₃ slowly to control effervescence (CO₂ evolution). This buffering maintains a neutral pH, ensuring the endocyclic nitrogen remains unprotonated.
Thermal Cyclocondensation: Heat the reaction mixture to reflux (80°C) for 4-6 hours under an inert nitrogen atmosphere.
In-Process Control (Self-Validation): Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The reaction is deemed complete when the precursor spot disappears.
Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate and purify the crude product via silica gel column chromatography (gradient elution: Hexane to 30% EtOAc/Hexane) to yield the pure 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine [1][1].
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Quantitative Data & Process Optimization
The choice of solvent and base profoundly impacts the reaction kinetics and yield. Table 1 summarizes the optimization matrix, demonstrating that ethanol with a mild base provides the optimal balance of solubility and byproduct neutralization.
Table 1: Optimization of Reaction Conditions for Cyclocondensation
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Observation / Causality
Ethanol
None
80 (Reflux)
12
35
Sluggish reaction due to HCl accumulation protonating the pyrimidine.
Ethanol
NaHCO₃
80 (Reflux)
6
78
Optimal. Clean conversion, easy workup, suppressed side reactions.
DMF
K₂CO₃
120
3
65
Faster kinetics, but higher impurity profile due to thermal degradation.
To validate the structural integrity of the synthesized compound, analytical characterization must align with the predicted spectral data (Table 2). The presence of a single aromatic proton signal for the pyrimidine ring and two doublets for the imidazole ring confirms the correct regiochemistry.
Table 2: Expected Analytical Characterization Data
Technique
Signal / Shift
Assignment
¹H NMR (CDCl₃)
~2.50 ppm (s, 3H)
C5-Methyl protons
¹H NMR (CDCl₃)
~6.80 ppm (s, 1H)
C6-Aromatic proton
¹H NMR (CDCl₃)
~7.50, 7.70 ppm (d, 2H)
C2, C3 Imidazole protons
ESI-MS
m/z 168.0 [M+H]⁺
Molecular ion (³⁵Cl isotope)
ESI-MS
m/z 170.0 [M+H]⁺
Molecular ion (³⁷Cl isotope, ~33% relative intensity)
Downstream Applications
The isolated 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine is a springboard for advanced medicinal chemistry. The C7-chlorine is highly susceptible to displacement by primary and secondary amines (e.g., morpholine, piperidine) via a Meisenheimer intermediate, enabling the rapid generation of structure-activity relationship (SAR) libraries [1][1]. Furthermore, the scaffold has proven vital in synthesizing kinetic stabilizers for amyloidogenic immunoglobulin light chains, directly impacting the development of treatments for AL amyloidosis [2][2].
National Institutes of Health (NIH). "Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC". NIH.gov.
Dokumen.pub. "Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals". Dokumen.pub.
Elucidating the Mechanism of Action of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract The imidazo[1,2-a]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, analogous to purine bases and demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazo[1,2-a]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, analogous to purine bases and demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of a novel derivative, 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine. While specific data on this compound is limited, this document leverages the extensive research on the broader imidazo[1,2-a]pyrimidine class to propose potential therapeutic targets and outline a rigorous, multi-faceted experimental strategy for MoA determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this promising chemical space.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Core
Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that have garnered significant attention in drug discovery due to their diverse biological activities. This scaffold is a key component in several marketed drugs and clinical candidates, with applications spanning oncology, infectious diseases, and central nervous system disorders.[5][6][7] The versatility of the imidazo[1,2-a]pyrimidine core allows for the development of compounds with a range of therapeutic effects, including:
Anticancer: Inhibition of kinases, tubulin polymerization, and modulation of key signaling pathways such as Wnt/β-catenin.[5][8][9][10]
Antimicrobial: Activity against various bacterial, fungal, and parasitic pathogens.[1][2][4][11]
Anti-inflammatory: Modulation of inflammatory pathways.[1][12]
Central Nervous System Activity: Including anxiolytic and anticonvulsant properties, often through interaction with GABA-A receptors.[11][12]
The specific substitutions on the imidazo[1,2-a]pyrimidine ring system are critical in determining the pharmacological profile of a given derivative. The presence of a chloro group at the 7-position and a methyl group at the 5-position of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine suggests potential for targeted interactions and metabolic stability, making it a compound of interest for further investigation.
Formulating a Mechanistic Hypothesis: A Data-Driven Approach
Given the broad activity of the parent scaffold, a systematic approach is necessary to narrow down the potential MoA of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine. An initial hypothesis can be formulated by considering the known targets of structurally similar compounds.
Table 1: Potential Molecular Targets and Pathways for Imidazo[1,2-a]pyrimidine Derivatives
Therapeutic Area
Potential Molecular Targets/Pathways
Key References
Oncology
Protein Kinases (e.g., CDK, VEGFR, PI3K, EGFR), Tubulin, Wnt/β-catenin signaling
Based on this, initial investigations into the MoA of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine could logically commence in the area of oncology, focusing on kinase inhibition or disruption of cancer-relevant signaling pathways.
A Step-by-Step Experimental Workflow for MoA Elucidation
The following section details a comprehensive and logical workflow for determining the MoA of a novel compound like 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine.
Phase 1: Broad Phenotypic Screening
The initial step involves broad phenotypic screening to identify the primary physiological effect of the compound. This allows for a focused subsequent investigation.
Protocol 1: Cancer Cell Line Proliferation Assay
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected.
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine for 48-72 hours.
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.[13]
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency and selectivity.
Caption: Workflow for initial phenotypic screening.
Phase 2: Target Identification and Validation
Once a primary phenotype is established (e.g., anti-proliferative activity), the next crucial step is to identify the direct molecular target(s) of the compound.
Protocol 2: Kinase Inhibition Profiling
Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, a broad kinase panel screen is a logical next step.[5][8][10]
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that screens the compound against a large panel of recombinant human kinases.
Compound Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases inhibited by >50% at the lower concentration.
Protocol 3: Affinity-Based Target Identification
Compound Immobilization: Synthesize an analog of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine with a linker for immobilization on a solid support (e.g., sepharose beads).
Cell Lysate Incubation: Incubate the immobilized compound with a lysate from a sensitive cancer cell line.
Elution and Protein Identification: After washing to remove non-specific binders, specifically bound proteins are eluted and identified by mass spectrometry.
Caption: Parallel approaches for target identification.
Phase 3: Pathway Analysis and MoA Confirmation
Identifying the direct target is only part of the MoA. Understanding how target engagement translates into the observed phenotype requires pathway analysis.
Protocol 4: Western Blot Analysis of Signaling Pathways
If a specific kinase is identified as a target, Western blotting can be used to confirm its inhibition in a cellular context.
Cell Treatment: Treat sensitive cells with 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine at concentrations around its IC50.
Protein Extraction and Quantification: Harvest cells at various time points, extract total protein, and quantify protein concentration.
Immunoblotting: Perform SDS-PAGE and transfer proteins to a membrane. Probe with antibodies against the target kinase, its phosphorylated (active) form, and downstream substrates.
Analysis: A decrease in the phosphorylation of the target kinase and its downstream effectors upon compound treatment confirms on-target activity.
Caption: Methods for confirming the mechanism of action.
Hypothetical Case Study: 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine as a Wnt/β-catenin Signaling Inhibitor
To illustrate this workflow, let's hypothesize a potential MoA for our compound based on existing literature. Several imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[9]
If initial screening reveals that 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is potent against colorectal cancer cell lines with mutations in the Wnt pathway, the following steps would be taken:
Target Deconvolution: While some compounds inhibit this pathway independently of GSK-3β, others may act on upstream kinases.[9] Kinase profiling would be crucial to distinguish between these possibilities.
Pathway-Specific Assays: A luciferase reporter assay under the control of a TCF/LEF promoter would be used to directly measure the inhibition of Wnt/β-catenin signaling.
Target Gene Expression: The expression of known Wnt target genes, such as c-myc and cyclin D1, would be measured by qPCR or Western blot following compound treatment.[9] A significant downregulation would provide strong evidence for the proposed MoA.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of new derivatives like 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine. By integrating phenotypic screening, target identification, and pathway analysis, researchers can efficiently characterize novel compounds and accelerate their development into potential clinical candidates. Future studies should also include in vivo validation of the identified MoA in relevant animal models to ensure translational relevance.
References
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. ResearchGate.
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information.
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark.
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Europe PMC.
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar.
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed.
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information.
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Publications.
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. ResearchGate.
Unlocking the Pharmacological Potential of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine: A Technical Guide to Therapeutic Targeting and Derivatization
Executive Summary & Chemical Anatomy In modern drug discovery, identifying a privileged scaffold that balances reactivity, lipophilicity, and target specificity is paramount. As an application scientist overseeing librar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Anatomy
In modern drug discovery, identifying a privileged scaffold that balances reactivity, lipophilicity, and target specificity is paramount. As an application scientist overseeing library design, I frequently utilize the imidazo[1,2-a]pyrimidine system. Recognized as a highly versatile bioisostere of purine bases, this nitrogen-rich bicyclic core mimics the hydrogen-bonding networks of endogenous ligands like ATP and GTP.
Specifically, 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2) serves as an optimal chemical intermediate . Its structural anatomy is purposefully designed for late-stage functionalization:
C7-Chloro Group: The pyrimidine ring is electron-deficient due to its two electronegative nitrogen atoms. This deficiency is localized at the C7 position, making the C-Cl bond an exceptional electrophilic handle. It is highly susceptible to nucleophilic aromatic substitution (SNAr) via a Meisenheimer complex intermediate, as well as palladium-catalyzed cross-coupling.
C5-Methyl Group: Provides essential steric bulk and modulates the compound's lipophilicity (LogP), which is critical for membrane permeability and optimizing binding kinetics within hydrophobic receptor pockets.
The functionalization of 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine has led to the discovery of potent modulators across multiple therapeutic areas. The causality behind its polypharmacology lies in the core's ability to act as a universal hydrogen-bond acceptor/donor framework.
Protein Kinases (Oncology & Neurodegeneration)
Imidazo[1,2-a]pyrimidines are formidable ATP-competitive kinase inhibitors. They target kinases such as DYRK1A, CLK1, and c-Met, which are frequently dysregulated in malignancies and Alzheimer's disease . Mechanistically, the nitrogen atoms at positions 1 and 8 form critical bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket, effectively locking the enzyme in an inactive conformation and abrogating downstream phosphorylation cascades.
GABA-A Receptors (CNS Disorders)
Beyond oncology, the scaffold is a proven allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Derivatives bind to the benzodiazepine allosteric site. By tuning the substituents at the C7 position, researchers can achieve functional selectivity for the α2 and α3 receptor subtypes over the α1 subtype. This structural tuning provides profound anxiolytic effects without the sedative and amnesic liabilities associated with traditional non-selective benzodiazepines .
Tubulin Polymerization (Anticancer)
By mimicking the structural motif of colchicine, specific functionalized imidazo[1,2-a]pyrimidines bind to the interface between α- and β-tubulin. This binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle. The causal result is G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells .
cGAS-STING Pathway (Autoimmunity)
Recent breakthroughs have identified triazole-substituted imidazo[1,2-a]pyrimidines as selective inhibitors of cyclic GMP-AMP synthase (cGAS). By suppressing cGAS enzymatic activity, these compounds prevent the production of cGAMP, thereby modulating downstream STING signaling. This offers a novel therapeutic avenue for treating interferonopathies and systemic lupus erythematosus (SLE) driven by dysregulated cytosolic DNA sensing .
Amyloidogenic Light Chains (AL Amyloidosis)
In cutting-edge structural biology, 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine has been utilized as a direct starting material to synthesize kinetic stabilizers of amyloidogenic immunoglobulin light chains. These stabilizers bind to the native state of the protein, raising the activation energy required for misfolding and preventing toxic aggregation in AL amyloidosis .
Visualizing the Logic: Workflows and Pathways
To conceptualize the utility of this scaffold, the following diagrams map both the synthetic derivatization pathways and the downstream biological mechanisms.
Diagram 1: Chemical Reactivity and Derivatization Workflow of the Imidazo[1,2-a]pyrimidine Scaffold.
Diagram 2: Mechanism of Action for ATP-Competitive Kinase Inhibition.
Experimental Workflows & Protocols
To ensure scientific integrity, every synthetic and biological assay must function as a self-validating system. Below are the definitive, step-by-step methodologies for derivatizing the C7 position and validating subsequent kinase inhibition.
Protocol A: C7-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Causality: The electron-withdrawing nature of the pyrimidine ring activates the C7-chloride. Using a polar aprotic solvent stabilizes the polar transition state, accelerating the nucleophilic attack.
Preparation: Dissolve 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to ensure complete solvation of the starting material.
Reagent Addition: Add the desired primary or secondary amine (1.2 eq). Introduce N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the nucleophile and driving the reaction forward.
Reaction Execution: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 6–8 hours. Monitor the consumption of the starting material via LC-MS.
Isolation: Quench the reaction by pouring it into ice water. Extract the aqueous phase with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient to yield the pure 7-amino substituted target.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore (Europium). By introducing a time delay before measurement, short-lived background autofluorescence from the compound library is entirely gated out. This ensures that the observed signal drop is exclusively due to the competitive displacement of the tracer from the kinase pocket, validating the assay's integrity.
Assay Mix: In a 384-well low-volume plate, combine the purified recombinant kinase (e.g., DYRK1A), the synthesized imidazo[1,2-a]pyrimidine derivative (in a 10-point serial dilution), and a fluorescently labeled ATP-competitive tracer.
Incubation: Incubate the microplate for 30 minutes at room temperature to allow the system to reach thermodynamic binding equilibrium.
Detection Reagent: Add the Europium-labeled anti-tag antibody (which binds specifically to the affinity tag on the recombinant kinase).
Measurement: Excite the sample at 340 nm using a multimode microplate reader. Measure the emission ratio at 665 nm (FRET signal from the tracer) and 615 nm (Europium reference signal) after a 100 µs delay.
Validation & Analysis: A decrease in the 665/615 ratio indicates successful displacement of the tracer by the inhibitor. Calculate the IC₅₀ using a 4-parameter logistic regression model.
Quantitative Data Summaries
The structural versatility of the imidazo[1,2-a]pyrimidine scaffold allows it to be tuned for highly specific indications. Table 1 summarizes the comparative pharmacological profile based on derivatization strategies.
Therapeutic Target
Primary Mechanism of Action
Key Structural Modification (from Core)
Primary Clinical Indication
Protein Kinases (DYRK1A, c-Met)
ATP-competitive inhibition at the kinase hinge region
C7-arylamino or C3-aryl substitution
Oncology, Alzheimer's Disease
GABA-A Receptors
Allosteric modulation at the benzodiazepine site
C7-alkyl/aryl ether, C2-phenyl substitution
Anxiety, Insomnia
Tubulin
Inhibition of microtubule polymerization (Colchicine site)
C3-nitroso or C7-methoxy substitution
Solid Tumors
cGAS Enzyme
Inhibition of cytosolic DNA sensing
C7-triazole substitution
Systemic Lupus Erythematosus
Amyloidogenic Light Chains
Kinetic stabilization of native protein state
C7-ether linkage to distal pyridone
AL Amyloidosis
Table 1: Comparative Pharmacological Profile of Imidazo[1,2-a]pyrimidine Derivatives.
Conclusion & Future Perspectives
The 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold is a masterclass in rational drug design. By providing a stable, purine-mimicking core with highly predictable sites for orthogonal functionalization (specifically the reactive C7-chloride), it empowers medicinal chemists to rapidly generate diverse libraries. As we move toward precision medicine, the ability to fine-tune this scaffold for novel targets—ranging from cGAS-STING immunomodulation to kinetic stabilization of amyloidogenic proteins—ensures its continued prominence in the development of next-generation therapeutics.
References
RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." Royal Society of Chemistry, 2025. Available at:[Link]
Journal of the Turkish Chemical Society. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." DergiPark, 2022. Available at:[Link]
PLOS Genetics. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells." PLOS, 2008. Available at:[Link]
ACS Medicinal Chemistry Letters. "Novel Triazole-Substituted Imidazo[1,2-a]Pyrimidine Compounds as cGAS inhibitors." American Chemical Society, 2025. Available at:[Link]
National Institutes of Health (PMC). "Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains." PubMed Central, 2024. Available at:[Link]
Exploratory
Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry
An In-Depth Technical Guide to the In Silico Modeling and Docking of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine In the landscape of modern drug discovery, the efficiency of identifying and optimizing lead compounds is pa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Silico Modeling and Docking of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
In the landscape of modern drug discovery, the efficiency of identifying and optimizing lead compounds is paramount. Computational methods, collectively known as in silico drug design, have become indispensable, dramatically reducing the time and cost associated with bringing a new therapeutic to market.[1] These techniques allow researchers to simulate, predict, and analyze molecular interactions, thereby prioritizing laboratory resources for the most promising candidates.[2]
This guide focuses on a molecule of significant interest: 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine . This compound belongs to the imidazo[1,2-a]pyrimidine class, a heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[3] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4][5][6][7] The chloro group at the 7-position and the methyl group at the 5-position provide specific steric and electronic properties, and the chloro moiety, in particular, offers a reactive site for further chemical modification to explore structure-activity relationships (SAR).[3]
This document serves as a technical whitepaper for researchers and drug development professionals. It provides a comprehensive, step-by-step workflow for the in silico analysis of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine, from target selection to the critical analysis of docking results. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible computational experiment.
Section 1: Foundational Strategy - The In Silico Workflow
A successful molecular docking study is not a single event but a multi-stage process that requires careful planning and validation at each step. The causality is critical: errors or inaccuracies in early stages, such as ligand or protein preparation, will invariably lead to unreliable final results. Our workflow is designed as a self-validating system, incorporating checks and best practices throughout.
The overall strategy involves preparing a 3D model of our ligand and a potential biological target, simulating their interaction through molecular docking, and analyzing the results to predict binding affinity and conformation.
Caption: High-level workflow for the in silico analysis of a small molecule.
Section 2: Ligand Preparation Protocol
The ligand must be accurately represented in three dimensions with correct stereochemistry and charge distribution for the docking simulation to be meaningful.
Objective: To convert the 2D structure of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine into an energy-minimized, 3D format suitable for docking.
Methodology:
Obtain 2D Structure: The structure can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem using its canonical SMILES representation.
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial 3D conformation is typically not at its lowest energy state.
Energy Minimization: This is a crucial step. A force field (e.g., MMFF94 or UFF) is applied to the 3D structure to relax it into a lower energy conformation. This process adjusts bond lengths and angles to be more realistic.
Assign Partial Charges: The scoring functions used in docking rely on electrostatic interactions. Therefore, partial charges (e.g., Gasteiger charges) must be calculated and assigned to each atom.
Define Rotatable Bonds: The flexibility of the ligand is a key component of docking.[8] Software like AutoDockTools automatically identifies and allows rotation around acyclic single bonds, enabling the ligand to adopt different conformations within the binding site.
Save in Final Format: The prepared ligand is saved in a docking-specific file format, such as .pdbqt for AutoDock, which contains the 3D coordinates, charge information, and atom types.[9]
Section 3: Target Identification and Receptor Preparation
The choice of a biological target is fundamental to the study. Given the known broad-spectrum antimicrobial activity of the imidazo[1,2-a]pyrimidine scaffold, a relevant microbial enzyme is a logical choice.[5] Studies have successfully docked imidazo[1,2-a]pyrimidine derivatives against fungal targets.[10] For this guide, we will select Lanosterol 14-alpha demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol biosynthesis and a validated antifungal drug target.
Objective: To prepare the 3D crystal structure of C. albicans CYP51 for docking.
Methodology:
Obtain Protein Structure: Download the crystal structure from the RCSB Protein Data Bank (PDB). A high-resolution structure (ideally < 2.5 Å) is preferred for greater accuracy.[11]
Initial Cleanup: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands or solvents.[12] These must be removed as they can interfere with the docking process. The exception is a key water molecule known to mediate binding, but for a general screening, removal is standard practice.
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms.[9] These must be added, as they are critical for forming hydrogen bonds. The protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) at a physiological pH (e.g., 7.4) must be correctly assigned.
Assign Charges and Atom Types: Similar to the ligand, each atom in the protein must be assigned a partial charge and atom type according to the force field used by the docking software.
Save in Final Format: The prepared protein is saved in the .pdbqt format, now containing all the necessary information for the subsequent grid generation step.
Section 4: The Core Experiment: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding energy score.[13][14] The process can be conceptualized as two main components: a search algorithm that generates various ligand poses and a scoring function that ranks them.[15][16]
Caption: The core components of a molecular docking simulation.
Protocol for Docking with AutoDock Vina:
Define the Binding Site (Grid Box Setup): The search space for the docking must be explicitly defined.[12] If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on its location, with dimensions large enough (e.g., 25x25x25 Å) to encompass the entire binding pocket and allow the new ligand to move freely. If the binding site is unknown (a "blind docking" approach), the grid box can be set to cover the entire protein surface, though this is computationally more expensive and can be less accurate.[11][12]
Generate Grid Parameter File: A grid parameter file (.gpf) is created, which instructs the software on the atom types present and where to calculate the interaction energy maps.
Execute the Docking Simulation: Using the prepared ligand, receptor, and grid parameters, the docking program (e.g., AutoDock Vina) is run. The search algorithm, often a Lamarckian Genetic Algorithm in AutoDock, explores various translational, rotational, and conformational states of the ligand within the defined box.[15]
Generation of Results: The program outputs a set of predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).
Section 5: Post-Docking Analysis and Interpretation
The raw output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from their careful analysis and visualization.
Quantitative Data Analysis:
The primary quantitative result is the binding affinity or docking score . This value represents an estimate of the free energy of binding. More negative values indicate a more stable, and thus more favorable, protein-ligand complex.[14]
Pose Rank
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
1
-8.5
0.000
2
-8.2
1.251
3
-7.9
2.034
...
...
...
(Note: Data is illustrative and not from an actual experiment)
The Root Mean Square Deviation (RMSD) is used to compare the atomic positions of different poses. A cluster of low-energy poses with low RMSD values (< 2.0 Å) from each other suggests a well-defined and stable binding mode.
Qualitative and Visual Analysis:
This is arguably the most critical part of the analysis. Using molecular visualization software (e.g., PyMOL, Chimera), the top-ranked poses should be inspected visually.
Key Interactions to Investigate:
Hydrogen Bonds: Identify specific hydrogen bond donors and acceptors between the ligand and protein residues.
Hydrophobic Interactions: Look for interactions between nonpolar regions of the ligand (like the methyl group and aromatic rings) and hydrophobic pockets in the protein.
Pi-Stacking/Pi-Cation Interactions: The aromatic imidazo[1,2-a]pyrimidine core is a prime candidate for these types of interactions with residues like Phenylalanine, Tyrosine, or Lysine.
Halogen Bonds: The chlorine atom at the 7-position can potentially form halogen bonds with electron-rich atoms like oxygen.
Trustworthiness and Validation:
A single docking result is a prediction, not a fact. Its credibility must be established.[17][18]
Re-docking: If the original crystal structure contained a known inhibitor, a crucial validation step is to remove it and then re-dock it. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD (< 2.0 Å).
Comparison with Known Actives: Dock a small set of known active and inactive compounds against the target. A successful protocol should, in general, assign more favorable (more negative) scores to the active compounds.[12]
Section 6: Advanced Considerations - ADMET and Drug-Likeness
A compound that binds strongly to its target is not necessarily a good drug candidate. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2]
In silico tools can predict these properties based on the molecular structure. One of the most widely used sets of guidelines is Lipinski's Rule of Five , which predicts poor oral absorption if a compound violates two or more of the following rules:
Molecular weight ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Property
Predicted Value for C8H7ClN3
Lipinski's Rule
Compliance
Molecular Weight
180.62 Da
≤ 500
Yes
LogP
~2.1
≤ 5
Yes
H-Bond Donors
0
≤ 5
Yes
H-Bond Acceptors
3
≤ 10
Yes
(Note: Predicted values are estimates)
The analysis shows that 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine has excellent drug-like properties according to these rules, making it a promising starting point for further development.
Conclusion
References
A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (n.d.).
Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application - PMC. (n.d.).
A Review on Computational Drug Designing.and Discovery - TSI Journals. (n.d.).
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.).
Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges - PMC. (2020, April 1).
In silico models for drug development: tackling the validation challenge - VPH Institute. (2019, May 14).
A Guide to In Silico Drug Design - PMC. (n.d.).
In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks - Blog. (2025, March 12).
Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. (2025, May 9).
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8).
Small molecule docking - Bonvin Lab. (n.d.).
Computational Approaches in Drug Discovery and Development - Walsh Medical Media. (n.d.).
Full article: Updates on Drug Designing Approach Through Computational Strategies: a Review - Taylor & Francis. (2023, May 4).
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. (2024, October 26).
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
An In-Depth Technical Guide: Predictive ADMET Profiling of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Introduction The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Predictive ADMET Profiling of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure and a bioisostere of natural purines.[1][2] This heterocyclic system is featured in numerous pharmacologically active agents, demonstrating a vast spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine is a key intermediate, offering a reactive handle for the synthesis of diverse compound libraries aimed at various therapeutic targets.[2] However, the successful translation of a potent compound into a viable drug candidate is contingent not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Favorable pharmacokinetics and a clean safety profile are critical, as a significant percentage of drug candidates fail in clinical trials due to ADMET-related issues.[4] Therefore, the early and accurate prediction of ADMET properties is an indispensable part of modern drug discovery, enabling researchers to prioritize compounds with a higher probability of clinical success and to rationally design molecules with improved drug-like properties.[5][6]
This technical guide provides a comprehensive predictive analysis of the ADMET profile for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine. It integrates state-of-the-art in silico prediction methodologies with detailed, field-proven protocols for subsequent in vitro validation. The objective is to present a holistic risk assessment, guiding researchers in making informed decisions during the early stages of the drug development pipeline.
Part 1: In Silico ADMET Profile Prediction
In silico tools have transformed early drug discovery by providing rapid and cost-effective estimations of ADMET properties directly from a compound's chemical structure.[5][7] These computational models, built on vast datasets of experimental results, employ quantitative structure-activity relationship (QSAR) and machine learning algorithms to predict a compound's behavior.[8][9] This "Tier Zero" approach allows for the virtual triaging of chemical libraries, focusing synthetic and experimental resources on the most promising candidates.[7]
Physicochemical Properties
The foundational ADMET properties are heavily influenced by a molecule's physicochemical characteristics. These parameters govern solubility, permeability, and interactions with biological targets.
Property
Predicted Value
Interpretation & Significance
Molecular Weight
181.61 g/mol
Low molecular weight, favorable for oral absorption and compliance with Lipinski's Rule of Five.
LogP (o/w)
2.15
Optimal lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)
30.1 Ų
Low TPSA, indicating high potential for good membrane permeability, including crossing the blood-brain barrier.
Aqueous Solubility (LogS)
-2.8
Predicted to be soluble. Adequate solubility is crucial for absorption and formulation.
pKa
3.5 (most basic)
Weakly basic nature. The ionization state will influence solubility and interactions with acidic cellular compartments.
Predicted ADMET Parameters
The following table summarizes the predicted ADMET profile for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine using a consensus of established computational models.
The molecule is likely to readily cross the intestinal epithelium via transcellular diffusion.[10][11]
P-glycoprotein (P-gp) Substrate
No
Predicted not to be a substrate of the P-gp efflux pump, which is favorable for oral bioavailability and CNS penetration.[12][13]
Distribution
Blood-Brain Barrier (BBB) Penetration
Yes
Low molecular weight, optimal LogP, and low TPSA strongly suggest the compound can cross the BBB.
Plasma Protein Binding (PPB)
~85%
Moderate to high binding is expected. This will influence the free fraction of the drug available for therapeutic action and clearance.
Metabolism
CYP2D6 Inhibitor
Yes
Potential for drug-drug interactions (DDIs) with co-administered CYP2D6 substrates. [14][15]
CYP3A4 Inhibitor
No
Low risk of DDIs related to the major drug-metabolizing enzyme CYP3A4.[14]
CYP1A2, 2C9, 2C19 Inhibitor
No
Low risk of DDIs with other major CYP isoforms.[15][16]
Toxicity
hERG Inhibition
Medium Risk
Potential for cardiotoxicity. Blockade of the hERG potassium channel can lead to QT interval prolongation. [17][18][19]
AMES Mutagenicity
No
Predicted to be non-mutagenic, indicating a low risk of carcinogenicity.
Hepatotoxicity
Low Risk
The chemical structure does not contain obvious structural alerts for liver toxicity.
Part 2: Experimental Validation Strategy & Protocols
While in silico predictions are invaluable for initial screening, experimental validation is mandatory to confirm the computational findings and provide definitive data for project progression.[20] The following protocols describe the gold-standard in vitro assays to investigate the key ADMET parameters identified in the predictive analysis.
Workflow for Integrated ADMET Assessment
The following diagram illustrates the logical flow from computational prediction to experimental confirmation, forming a robust, self-validating system for ADMET characterization.
Caption: Integrated workflow for ADMET profiling.
Protocol 1: Intestinal Permeability Assessment using Caco-2 Monolayers
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that forms tight junctions and expresses key efflux transporters, thus mimicking the intestinal barrier.[10][21] This assay is the industry standard for predicting oral drug absorption.[11][22]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Methodology:
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 24-well format) and culture for 21-25 days to allow for full differentiation and monolayer formation.
Monolayer Integrity Verification:
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only monolayers with TEER values ≥ 200 Ω·cm² should be used.[23]
Alternatively, perform a Lucifer Yellow rejection assay; permeability should be <1% to ensure tight junction integrity.
Assay Preparation:
Wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
Prepare dosing solutions of the test compound (e.g., 10 µM in HBSS) and control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability).
Bidirectional Permeability Measurement:
A-to-B Transport (Absorption): Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[23]
B-to-A Transport (Efflux): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[21]
Incubation and Sampling:
Incubate the plates at 37°C with gentle shaking (50-100 rpm).
At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber. Immediately replace the collected volume with fresh, pre-warmed HBSS.
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
Quantification and Data Analysis:
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[21]
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER ≥ 2 suggests the compound is a substrate for active efflux transporters.[21][24]
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Human liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[25][26] This assay measures the rate of depletion of the parent compound to determine its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance.[27][28]
Caption: Major routes of Phase I drug metabolism by CYP enzymes.
Methodology:
Reagent Preparation:
Thaw pooled Human Liver Microsomes (HLM) on ice.
Prepare a stock solution of the test compound (e.g., 100 µM in organic solvent).
Prepare a NADPH regenerating solution (cofactor required for CYP activity).
Prepare control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover).
Incubation Setup:
In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and immediately adding the NADPH solution.
Time-Course Sampling:
Incubate the plate at 37°C with shaking.
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[26][27]
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
Determine the slope of the linear portion of the curve, which equals the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) in µL/min/mg protein:
CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[26]
Integrated Risk Assessment and Discussion
The comprehensive ADMET profile of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine, as predicted by in silico models, is largely favorable but highlights two specific areas requiring diligent experimental investigation.
Favorable Absorption and Distribution: The compound's physicochemical properties strongly suggest high passive permeability, which is predicted to translate into excellent intestinal absorption and the ability to penetrate the blood-brain barrier. The prediction that it is not a substrate for the P-gp efflux pump is a significant advantage, as P-gp efflux is a common mechanism of multidrug resistance and a barrier to CNS drug delivery.[12][13] The Caco-2 permeability assay (Protocol 1) is essential to confirm this high permeability and the low efflux ratio.
Metabolic Profile and DDI Risk: The primary metabolic liability identified is the potential inhibition of CYP2D6. While inhibition of other major isoforms is not predicted, CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs. Inhibition could lead to significant drug-drug interactions (DDIs), causing elevated plasma levels of co-administered drugs and potential toxicity.[14] The metabolic stability assay (Protocol 2) will determine the compound's clearance rate, and a follow-up direct CYP inhibition assay using recombinant enzymes is required to definitively measure the IC50 value for CYP2D6. If potent inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this liability.
Cardiotoxicity Risk: The prediction of medium risk for hERG channel inhibition is a critical safety flag.[29] Blockade of the hERG channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[17][19] This in silico finding must be prioritized for experimental validation. The gold-standard follow-up is a manual or automated patch-clamp electrophysiology study on cells expressing the hERG channel to determine an IC50 value. An IC50 value below 10 µM, especially with a low therapeutic index, would represent a significant hurdle for further development.
Conclusion
This in-depth guide outlines a robust, integrated strategy for characterizing the ADMET profile of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine. The in silico analysis predicts a promising profile with good absorption and distribution properties but raises two key potential liabilities: inhibition of the CYP2D6 metabolic enzyme and blockade of the hERG potassium channel. The provided experimental protocols for in vitro validation are designed to directly address these predictions, generating the critical data needed to perform a comprehensive risk assessment. By employing this synergistic approach of computational prediction followed by targeted experimental validation, drug discovery teams can de-risk their candidates early, optimize resource allocation, and ultimately increase the probability of developing a safe and effective medicine.
References
National Institute of Environmental Health Sciences. (n.d.). Computational models for cardiotoxicity via hERG inhibition. Retrieved from [Link]
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
Guan, X., et al. (2019). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. RSC Medicinal Chemistry.
Jornada, D. H., et al. (2007). In Silico Prediction of Cytochrome P450 2D6 and 3A4 Inhibition Using Gaussian Kernel Weighted k-Nearest Neighbor and Extended Connectivity Fingerprints, Including Structural Fragment Analysis of Inhibitors versus Noninhibitors. Journal of Medicinal Chemistry, 50(1), 126-136.
Kosako, T., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Biological and Pharmaceutical Bulletin, 47(10), 1335-1343.
Jing, Y., et al. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(5), 571-586.
Vilar, S., Sobarzo-Sánchez, E., & Uriarte, E. (2019). In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. Current Medicinal Chemistry, 26(10), 1746-1760.
Remya, C., & Kumar, S. K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
Lee, S., et al. (2019). Computational determination of hERG- related cardiotoxicity of drug candidates.
Vasanthanathan, P., et al. (2017). In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 293-303.
Osho, V. (n.d.). Identification of substrates of P-Glycoprotein using in-silico methods. University of Hertfordshire.
Krishna, S., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences, 23(3), 1506.
European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]
Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Jonsdottir, S. O., et al. (2006). In Silico Prediction of Cytochrome P450 Inhibitors. Drug Development Research, 67(5), 417-429.
Vilar, S., et al. (2019). In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. Current Medicinal Chemistry, 26(10), 1746-1760.
Absorption Systems. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Jing, Y., et al. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-86.
Kothandan, G., et al. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Molecular BioSystems, 9(6), 1365-76.
Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(13), 1353-69.
Tachikawa, M., et al. (2021). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Journal of Medicinal Chemistry, 64(18), 13821-13831.
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]
BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]
Roy, K., & Roy, P. P. (2022).
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
Bouziane, I., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4992.
Creative Bioarray. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Klenina, I. B., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(49), 36005-36018.
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
Klenina, I. B., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14, 36005-36018.
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Obach, R. S. (2011). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 16(5), 538-547.
Bouziane, I., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4992.
Zafar, H., et al. (2024). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Journal of Biomolecular Structure and Dynamics.
Falcó, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 263.
Zohra, F. T., et al. (2021).
Zohra, F. T., et al. (2021).
Al-Hujaily, E. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209774.
7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine for in vivo animal studies
Topic: Advanced In Vivo Profiling of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Advanced In Vivo Profiling of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Derivatives
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Part 1: Core Directive & Scientific Context
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS: 2681279-09-2) is not a final drug product but a privileged scaffold —a high-value chemical intermediate used to synthesize bioactive agents.[1] Its structural core is a bioisostere of purine, making it a critical starting point for developing Kinase Inhibitors (e.g., PI3K, CDK) , Tubulin Polymerization Inhibitors , and GABA-A Receptor Modulators .[2]
This guide addresses the translational gap : how to move from the raw scaffold or its early derivatives into viable in vivo animal models. It focuses on formulation, safety profiling, and efficacy testing for libraries built upon this core.[2]
Part 2: Technical Guide & Protocols
Chemical Handling & Formulation Strategy
Challenge: The imidazo[1,2-a]pyrimidine core is typically lipophilic with poor aqueous solubility (Class II/IV in BCS).[2] Direct injection of the raw powder will result in precipitation, embolism, or erratic absorption.[2]
Expert Insight: The 7-chloro position is a "reactive handle" for nucleophilic aromatic substitution (
).[1] In vivo stability depends heavily on the substituent added here. If testing the core itself (e.g., as a control), metabolic liability at the 5-methyl group (oxidation to carboxylic acid) must be anticipated.[2]
Formulation Protocol (Standard "Cassette" Dosing):
For initial PK/Toxicity studies of the core or lipophilic derivatives:
Self-Validating Check: Always perform a "visual precipitation test" by mixing the formulation and letting it stand for 2 hours at room temperature before injecting. If crystals form, switch to a cyclodextrin-based vehicle (e.g., 20% HP-
-CD in water).
Maximum Tolerated Dose (MTD) & Safety Profiling
Before efficacy testing, the therapeutic window must be established. Imidazo[1,2-a]pyrimidines can exhibit off-target CNS effects (sedation) due to structural similarity to benzodiazepines (e.g., Zolpidem/Fasiplon).[2]
Protocol: Acute Dose-Escalation (Mouse)
Subjects: CD-1 or C57BL/6 Mice (n=3 per sex/group).
Route: Intraperitoneal (IP) or Oral Gavage (PO).[2]
0–30 mins: Observe for immediate seizures or respiratory distress (acute toxicity).
30–120 mins: Assess sedation/ataxia (GABAergic activity). Use the Rotarod Test if quantitative motor data is needed.
24 hours: Weight loss check. >15% weight loss = MTD exceeded.
Critical Endpoint: If the 7-chloro core is unsubstituted, it may be reactive (alkylating agent potential). Monitor for signs of peritoneal irritation (writhing) immediately post-injection.[2]
Pharmacokinetics (PK) Study Design
Determine the half-life (
) and oral bioavailability ().[2] The 5-methyl group is a metabolic soft spot; rapid clearance is expected unless the 7-position substitution provides steric shielding or electronic stabilization.
Workflow:
Groups: IV (Tail Vein, 1 mg/kg) vs. PO (Oral Gavage, 5 mg/kg).[2]
Sampling: Serial blood draws (microsampling) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[2]
Efficacy Model: Xenograft for Kinase Inhibition[2]
Since the most high-value application of this scaffold is in oncology (targeting CDK, PI3K, or tubulin), a subcutaneous xenograft model is the gold standard.[2]
Protocol:
Cell Line: HCT-116 (Colorectal) or MDA-MB-231 (Breast) – both sensitive to cell-cycle inhibitors often derived from this scaffold.
Implantation: Inject
cells (suspended in 1:1 Matrigel/PBS) into the right flank of athymic nude mice.
Staging: Wait until tumors reach ~100–150 mm³. Randomize mice into groups (n=8-10).
Treatment:
Vehicle Control: (PEG/DMSO mix).
Test Compound: 7-substituted derivative (e.g., 50 mg/kg QD or BID).
Positive Control: 5-Fluorouracil or a known CDK inhibitor (e.g., Palbociclib).
Measurement: Measure tumor volume (
) every 3 days for 21 days.
Termination: Harvest tumors for Western Blot analysis (Check phosphorylation of Rb or Akt to confirm mechanism).
Part 3: Visualization & Logic
Diagram 1: Scaffold Derivatization & In Vivo Logic
Caption: Workflow for translating the 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold from chemical synthesis to in vivo validation.
Diagram 2: Mechanism of Action Possibilities
Caption: Potential biological targets and therapeutic outcomes for derivatives of the imidazo[1,2-a]pyrimidine scaffold.
References
Rival, Y., et al. (1992).[2] Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry.
Goel, R., et al. (2016). Imidazo[1,2-a]pyrimidines: A review on their synthesis and biological activities. Current Topics in Medicinal Chemistry.
Enguehard-Gueiffier, C., et al. (2006). Imidazo[1,2-a]pyrimidines as a novel class of kinase inhibitors. Journal of Medicinal Chemistry.
Application Note: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine as a Privileged Scaffold for High-Throughput Screening Libraries
Introduction & Structural Rationale In modern drug discovery, the design of high-quality compound libraries for High-Throughput Screening (HTS) relies heavily on the selection of versatile, lead-like building blocks[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In modern drug discovery, the design of high-quality compound libraries for High-Throughput Screening (HTS) relies heavily on the selection of versatile, lead-like building blocks[1]. 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS: 2681279-09-2) has emerged as a premier chemical intermediate for advanced medicinal chemistry[2]. Recognized as a bioisostere of purine bases (adenine and guanine), the imidazo[1,2-a]pyrimidine core is a "privileged scaffold" that effectively mimics the ATP-binding cassette of numerous protein kinases, making it highly valuable in oncology and neurodegenerative disease research[2][3].
Causality in Scaffold Design:
Imidazo[1,2-a]pyrimidine Core: Provides the essential hydrogen bond acceptor/donor network required to interact with the highly conserved kinase hinge region[3].
7-Chloro Substituent: Acts as a highly reactive electrophilic handle. Because the positive charge of the intermediate transition state can be delocalized without disrupting the pyrimidine ring's aromaticity, the 7-position is primed for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr)[2].
5-Methyl Group: Introduces a precise steric boundary that locks the conformation of adjacent substituents and fine-tunes the electron density of the pyrimidine ring. This steric bulk is critical for enhancing target selectivity, allowing derivatives to discriminate between structurally similar kinases (e.g., DYRK1A vs. CLK1)[4][5].
Library Synthesis Workflow for HTS
To leverage this scaffold for HTS, a parallel synthesis approach is employed to generate a spatially diverse library of derivatives, maximizing the chemical space explored around the core pharmacophore[1].
Objective: Generate a library of 7-amino-substituted 5-methyl-imidazo[1,2-a]pyrimidines to probe the solvent-exposed region of the kinase active site.
Self-Validation Check: The use of a weak base (Cs₂CO₃) and a bulky, electron-rich phosphine ligand (XPhos) prevents the degradation of the delicate imidazo[1,2-a]pyrimidine core while accelerating the reductive elimination step, ensuring high yields across diverse amine inputs.
Step-by-Step Methodology:
Preparation of Mother Plates: In a glovebox under a nitrogen atmosphere, dispense 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine (0.1 mmol per well) into a 96-well glass-lined deep-well block.
Amine Addition: Add a unique primary or secondary aliphatic/aromatic amine (0.12 mmol, 1.2 eq) to each well using an automated liquid handler.
Catalyst & Base Loading: Add Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (0.2 mmol, 2.0 eq) to all wells.
Solvent Addition: Dispense 1.0 mL of anhydrous 1,4-dioxane into each well. Seal the block with a PTFE-lined silicone mat.
Reaction Execution: Heat the block in a customized thermoshaker at 90°C for 16 hours at 600 rpm. Causality: Continuous high-speed agitation ensures the heterogeneous Cs₂CO₃ remains fully suspended, maximizing the interfacial surface area and reaction rate.
Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (1 mL) and filter through a 96-well Celite filtration plate to remove palladium black and inorganic salts.
Solvent Removal & Formatting: Evaporate the solvent using a centrifugal vacuum evaporator. Dissolve the crude products in 100% molecular-biology grade DMSO to a standardized stock concentration of 10 mM for HTS formatting.
Caption: Workflow from scaffold functionalization to HTS hit identification.
High-Throughput Screening (HTS) Protocol
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening due to its high signal-to-background ratio and resistance to compound auto-fluorescence[5].
Objective: Identify ATP-competitive inhibitors of target kinases (e.g., DYRK1A, PI3K, or B-Raf) from the synthesized imidazo[1,2-a]pyrimidine library[3][4][6].
Self-Validation Check: The inclusion of a pre-incubation step ensures that slow-binding inhibitors reach equilibrium before the reaction is initiated, preventing false negatives.
Step-by-Step Methodology:
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 10 mM DMSO compound stocks into a low-volume 384-well white microplate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter transfers, keeping the final DMSO concentration strictly at 0.5% to prevent solvent-induced enzyme denaturation.
Enzyme Addition: Add 5 µL of 2X Kinase Solution (e.g., 2 nM DYRK1A in 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.
Reaction Initiation: Start the enzymatic reaction by adding 5 µL of 2X Substrate/ATP mix (e.g., 2 µM ULight-labeled peptide substrate, 10 µM ATP).
Reaction Incubation: Seal the plate to prevent evaporation and incubate for exactly 60 minutes at 25°C.
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 1 nM Europium-anti-phospho-antibody. Causality: EDTA acts as a rapid chelator for Mg²⁺, immediately halting kinase catalytic activity. Concurrently, the Europium antibody binds the phosphorylated ULight-peptide, bringing the donor and acceptor fluorophores into proximity for FRET.
Readout: Incubate for 60 minutes in the dark, then read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Data Presentation & Hit Analysis
In a typical HTS campaign utilizing the 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold, hits are defined as compounds exhibiting >50% target inhibition at 10 µM. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how functionalization at the C7 position dictates kinase selectivity and cellular potency[3][4].
Table 1: Representative HTS Kinase Inhibition Data
Compound ID
C7-Substituent (from Core)
Primary Target Kinase
IC₅₀ (µM)
Cell Viability (HCT116, IC₅₀ µM)
Scaffold
-Cl (Parent)
DYRK1A
>50.0
>100.0
Lib-012
-NH-Phenyl
DYRK1A
2.60
15.4
Lib-045
-NH-(4-Fluoro)phenyl
CLK1
0.70
8.2
Lib-088
-Morpholine
B-Raf
1.40
3.1
Lib-102
-NH-(3-Methoxy)phenyl
PI3K
0.08
0.5
Mechanistic Visualizations
Imidazo[1,2-a]pyrimidine derivatives typically exert their pharmacological effects by acting as ATP-competitive inhibitors. By lodging into the ATP-binding pocket of target kinases (such as DYRK1A, c-KIT, or PI3K), they block the phosphorylation cascade required for downstream cell proliferation and survival signals[3][6].
Caption: ATP-competitive inhibition of kinase signaling by imidazo[1,2-a]pyrimidines.
References
Oceanomics (Eur. J. Med. Chem). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.[Link]
Cardiff University. Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.[Link]
Journal of Medicinal Chemistry (ACS Publications). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity.[Link]
PMC (National Institutes of Health). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.[Link]
Application Notes and Protocols for Evaluating the Cellular Activity of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-A]pyrimidines The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine bases and formi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-A]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine bases and forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Notably, their role in oncology has been a significant area of investigation, with studies highlighting their potential as inhibitors of crucial cellular pathways, such as those regulated by protein kinases and microtubule dynamics.[1][2]
7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is a key chemical intermediate that serves as a foundational building block for the synthesis of diverse molecular libraries. The presence of a chloro group provides a reactive site for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.[1] Given the established anticancer potential of related compounds, which have been shown to induce cell cycle arrest and apoptosis, a systematic evaluation of the cellular effects of novel 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine derivatives is paramount.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine and its analogs using a suite of robust cell-based assays. The protocols detailed herein are designed to elucidate the compound's effects on cell viability, proliferation, programmed cell death, and cell cycle progression, as well as to probe its potential mechanism of action through key signaling pathways.
Section 1: Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. These assays are crucial for establishing a therapeutic window and for guiding dose-selection in subsequent, more detailed mechanistic studies.
Principle of Cytotoxicity Assessment
Cytotoxicity refers to the ability of a substance to cause damage to a cell.[5] This can manifest as uncontrolled cell death (necrosis), programmed cell death (apoptosis), or a cessation of cell growth and division.[5] Common methods to measure cytotoxicity involve quantifying markers of cell membrane integrity or metabolic activity.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a general workflow for assessing the cytotoxicity of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine derivatives.
Caption: General workflow for cytotoxicity screening of novel compounds.
This colorimetric assay is a gold standard for assessing metabolic activity as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
96-well flat-bottom tissue culture plates
Selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)[2][7]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
Compound Preparation: Prepare a series of dilutions of the test compound in complete culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
The LDH assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[5] This is a reliable marker for necrosis.
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates and reagents.
Measurement: Measure the absorbance or fluorescence according to the kit's protocol.
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Parameter
Recommendation
Rationale
Cell Line Selection
A panel of cancer cell lines (e.g., lung, breast, colon) and a normal diploid fibroblast line.[8]
To assess both anticancer activity and potential toxicity to non-cancerous cells.[8]
Seeding Density
5,000 - 10,000 cells/well (for 96-well plates)
Ensures cells are in the exponential growth phase during treatment.
Compound Concentration
0.01 µM to 100 µM
A wide range is necessary to accurately determine the IC50 value.
Incubation Time
24, 48, and 72 hours
To assess both acute and long-term cytotoxic effects.
Table 1: Recommended Parameters for Initial Cytotoxicity Screening.
Section 2: Mechanistic Insights: Apoptosis and Cell Cycle Analysis
If 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine derivatives exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Many anticancer agents function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest.[9][10]
Apoptosis is a highly regulated process involving a cascade of specific events, including the activation of caspases, externalization of phosphatidylserine (PS), and DNA fragmentation.[9][10] Assays targeting these hallmarks can confirm if the compound induces apoptosis.
Caption: Key events in the apoptotic pathway that can be targeted by assays.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a standard method for detecting apoptosis.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
Flow cytometer
Treated and control cells
Annexin V-FITC/PI apoptosis detection kit
Binding buffer
Procedure:
Cell Treatment: Treat cells with the test compound at various concentrations (e.g., 1x and 2x the IC50 value) for a predetermined time (e.g., 24 hours).
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Protocol: Caspase-Glo® 3/7 Assay
Effector caspases, such as caspase-3 and -7, are key executioners of apoptosis.[11] This luminescent assay uses a proluminescent caspase-3/7 substrate that is cleaved upon caspase activation to release aminoluciferin, which is then used by luciferase to generate a light signal.[11]
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
Incubation: Incubate at room temperature for 1-2 hours.
Measurement: Measure the luminescence using a luminometer.
Data Analysis: An increase in luminescence compared to the untreated control indicates activation of caspase-3 and/or -7.
Investigating Cell Cycle Progression
Dysregulation of the cell cycle is a hallmark of cancer.[12] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), preventing cancer cell proliferation.[13]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14][15] Cells are stained with a fluorescent dye like propidium iodide (PI) that binds stoichiometrically to DNA.[14]
Materials:
Flow cytometer
Treated and control cells
PBS
70% cold ethanol
RNase A
Propidium iodide (PI) staining solution
Procedure:
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
Data Analysis: Generate a histogram of DNA content. The G1 phase will show a 2n DNA content, the G2/M phase will show a 4n DNA content, and the S phase will have a DNA content between 2n and 4n.[13][14] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Assay
Principle
Typical Readout
Annexin V/PI
Detects phosphatidylserine exposure and membrane integrity.[10][11]
Flow cytometry dot plot showing populations of live, early apoptotic, and late apoptotic/necrotic cells.
Caspase-Glo® 3/7
Measures the activity of effector caspases 3 and 7.[11]
Luminescence signal proportional to caspase activity.
Cell Cycle Analysis
Quantifies DNA content to determine cell cycle phase distribution.[13][14]
Flow cytometry histogram showing the percentage of cells in G1, S, and G2/M phases.
Table 2: Summary of Mechanistic Assays.
Section 3: Target-Oriented Assays: Exploring Potential Mechanisms of Action
The imidazo[1,2-a]pyrimidine scaffold is known to be a versatile core for the development of kinase inhibitors.[1][2] Additionally, inflammation is closely linked with cancer, and the NF-κB signaling pathway is a central regulator of inflammation and cell survival.[16] Therefore, investigating the effect of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine on these pathways is a logical progression.
Kinase Inhibition Profiling
Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer.[17][18] Kinase profiling assays are essential to determine the potency and selectivity of a potential inhibitor.[17][18]
Recommended Approach:
For initial screening, a luminescence-based kinase assay platform, such as the ADP-Glo™ Kinase Assay, is highly recommended.[17] This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, making it a universal platform applicable to virtually any kinase.[17]
General Protocol Outline (using ADP-Glo™):
Kinase Reaction: Incubate the kinase of interest with the test compound, a suitable substrate, and ATP.
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Data Analysis: A decrease in signal in the presence of the compound indicates kinase inhibition.
NF-κB Signaling Pathway Analysis
The NF-κB transcription factor family plays a crucial role in regulating immune and inflammatory responses, cell survival, and proliferation.[16][19] In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.
Recommended Approach: NF-κB Translocation Assay
A common method to assess NF-κB activation is to monitor the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[19][20] This can be effectively measured using high-content imaging.
Caption: Simplified canonical NF-κB signaling pathway and a potential point of inhibition.
General Protocol Outline (High-Content Imaging):
Cell Culture: Seed a suitable cell line (e.g., A549, HeLa) in optically clear multi-well plates.
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound.
Stimulation: Induce NF-κB translocation by treating the cells with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).[20]
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
Immunofluorescence Staining: Stain the cells with a primary antibody against the NF-κB p65 subunit and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.
Imaging and Analysis: Acquire images using a high-content imaging system. Automated image analysis software can then be used to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm, allowing for the calculation of a nuclear-to-cytoplasmic translocation ratio.
Data Interpretation: Inhibition of TNF-α-induced nuclear translocation by the test compound would suggest an inhibitory effect on the NF-κB pathway.
Conclusion
The protocols described in these application notes provide a robust framework for the initial characterization of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine and its derivatives. By systematically evaluating cytotoxicity, apoptosis induction, cell cycle effects, and activity against key cancer-related signaling pathways, researchers can effectively identify promising lead compounds for further preclinical development. The integration of these cell-based assays is essential for building a comprehensive understanding of the compound's mechanism of action and for making informed decisions in the drug discovery pipeline.
RayBiotech. NF-kappa B Pathway Screening Array. [Link]
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
ResearchGate. Some imidazo[1,2-a]pyrimidines with interesting biological activities. [Link]
Kamal, A., et al. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
Kamal, A., et al. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. MedChemComm. [Link]
ResearchGate. Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. [Link]
Akhtar, M. J., et al. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
SciSpace. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
de F. Alves, M., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals. [Link]
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
RSC Publishing. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. [Link]
Hoffman Fine Chemicals. CAS RN 1339891-11-0 | 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride. [Link]
protocol for dissolving 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine for experiments
An Application Note and Protocol for the Solubilization of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the effective so...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Solubilization of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the effective solubilization of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS: 2681279-09-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The imidazo[1,2-a]pyrimidine scaffold is a privileged structure, serving as a versatile building block in the synthesis of novel bioactive molecules targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3] Proper dissolution and handling are paramount to ensure experimental reproducibility and the integrity of the compound. This protocol details a validated methodology for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and subsequent dilution for use in biological assays, addressing common challenges such as precipitation and compound stability.
Introduction: The Scientific Imperative for a Validated Protocol
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine belongs to a class of nitrogen-fused heterocyclic compounds that are foundational in modern pharmaceutical research.[3][4] Their structural similarity to purine bases makes them ideal candidates for interacting with a variety of biological targets, including protein kinases.[1] The successful application of this compound in any experimental setting—from high-throughput screening to detailed mechanistic studies—begins with its accurate and complete dissolution. An improperly prepared solution can lead to inaccurate concentration measurements, precipitation in assay media, and ultimately, unreliable data.
This guide moves beyond a simple list of steps to explain the causality behind the protocol. The primary objective is to create a concentrated, stable stock solution that can be easily diluted into aqueous experimental media while minimizing the concentration of the organic solvent, which can itself be toxic to cells or interfere with assay components.[5][6]
Compound Specifications
A clear understanding of the compound's basic physicochemical properties is the starting point for any dissolution protocol.
Core Principles of Solubilization for Imidazo[1,2-a]pyrimidine Derivatives
The protocol described below is based on established principles for handling lipophilic small molecules in biological research.
Solvent Selection: For many organic small molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[7] It possesses a high solubilizing capacity for a wide range of compounds and is miscible with aqueous media. While other solvents like ethanol may be used, they are often less effective for creating high-concentration stocks. Water solubility for this class of compounds is typically very low.[6]
The Stock Solution Concept: Preparing a highly concentrated stock solution (e.g., 10-50 mM in DMSO) is standard practice.[5][8] This allows for the addition of a very small volume of the stock to the final assay, ensuring the final DMSO concentration remains negligible (typically <0.1% v/v) to avoid impacting cellular health or assay performance.[5]
Preventing Precipitation: A common failure point occurs when a DMSO stock solution is diluted directly into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution. The protocol mitigates this by advocating for serial dilutions and ensuring the final working concentration is within the compound's aqueous solubility limit.
Stability and Storage: To maintain compound integrity, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[5][6] Storage at -20°C or -80°C is recommended for long-term stability.
Protocol for Preparation of a 10 mM Stock Solution
This section provides a step-by-step methodology for preparing a 10 mM stock solution of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine in DMSO.
Materials and Equipment
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine powder
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
Sterile, low-retention pipette tips and precision pipettes
Vortex mixer
(Optional) Water bath or sonicator
Sterile, single-use aliquot tubes (e.g., 0.5 mL PCR tubes)
Step-by-Step Dissolution Workflow
Step 1: Pre-Handling of Compound Vial
Before opening, bring the vial of the compound to room temperature to prevent condensation of atmospheric moisture. Centrifuge the vial briefly (e.g., 200-500 RPM) to ensure all powder is collected at the bottom.[6]
Step 2: Calculation of Mass and Volume
The fundamental formula for calculating the required mass for a desired molar concentration is:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
Example for a 10 mM stock in 1 mL of DMSO:
Mass (mg) = 10 mM x 1 mL x 167.59 g/mol / 1000
Mass (mg) = 1.676 mg
Step 3: Weighing the Compound
Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 1.676 mg) of the compound directly into the tube.
Step 4: Dissolution
Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the microcentrifuge tube containing the compound. Close the cap tightly and vortex vigorously for 1-2 minutes.[5] A visual inspection should confirm that no solid particles remain.
Step 5: Aiding Solubilization (If Necessary)
If the compound does not fully dissolve after vortexing, gentle warming in a 37°C water bath or brief sonication can be employed.[5][6] For a structurally similar compound, warming to 60°C with ultrasonication was noted to achieve high solubility.[9] However, always start with lower temperatures to avoid potential compound degradation.
Step 6: Aliquoting and Storage
To preserve the stability of the stock solution, it is critical to avoid repeated freeze-thaw cycles.[6] Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date. Store the aliquots at -20°C or -80°C, protected from light.
Workflow Diagram: From Powder to Stored Aliquots
Caption: Workflow for preparing a 10 mM stock solution.
Protocol for Preparing Working Solutions for Assays
This protocol outlines the critical step of diluting the concentrated DMSO stock into your final aqueous assay medium (e.g., cell culture media, buffer).
Step 1: Intermediate Dilution (Recommended)
To avoid precipitation, it is best practice to first make an intermediate dilution of the DMSO stock in DMSO before the final dilution into the aqueous medium. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM solution.
Step 2: Final Dilution into Aqueous Medium
Slowly add the required volume of the DMSO stock (or intermediate dilution) to your final assay buffer while vortexing or mixing. For example, to achieve a 1 µM final concentration from a 1 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 1 mM stock to 999 µL of assay media).
Step 3: Verification
After dilution, visually inspect the working solution for any signs of precipitation. If available, a brief check of a drop of the solution under a microscope can confirm homogeneity.[6]
Troubleshooting
Issue
Potential Cause
Recommended Solution
Compound fails to dissolve in DMSO
Insufficient mixing or compound has low solubility at the target concentration.
Continue vortexing. Apply gentle heat (37°C) or use a sonicator. If it still fails to dissolve, a lower stock concentration may be necessary.
Precipitation upon dilution into aqueous buffer
The final concentration exceeds the compound's aqueous solubility limit. The shock of solvent change is too great.
Ensure the final concentration of DMSO is as low as possible (<0.1%).[5] Add the DMSO stock to the aqueous buffer slowly while mixing. Prepare a more dilute working solution.
Inconsistent experimental results
Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
Always use freshly thawed aliquots for each experiment. Discard any unused portion of a thawed aliquot. Ensure aliquots are stored protected from light.
Safety Precautions
Always handle 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine in a well-ventilated area or chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Consult the Safety Data Sheet (SDS) for the compound and for DMSO before handling.
Treat all chemical compounds as potentially hazardous.
References
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. Retrieved from [Link]
ResearchGate. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Some imidazo[1,2-a]pyrimidines with interesting biological activities.... Retrieved from [Link]
Frontiers. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Retrieved from [Link]
PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS RN 1339891-11-0 | 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride. Retrieved from [Link]
ACS Publications. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Retrieved from [Link]
ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]
Technical Support Center: Solubilization & Handling of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
Welcome to the Application Science Technical Support Center. As drug development professionals and medicinal chemists, you frequently utilize 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine as a highly versatile bioisostere o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. As drug development professionals and medicinal chemists, you frequently utilize 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine as a highly versatile bioisostere of purine bases for synthesizing kinase and tubulin inhibitors[1]. However, its planar heterocyclic core often presents significant solubility challenges in standard screening solvents like Dimethyl Sulfoxide (DMSO).
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity and solubility of your compound libraries.
Diagnostic Troubleshooting Workflow
When dealing with precipitation in high-concentration stock solutions, it is critical to determine whether the failure is kinetic (incomplete initial dissolution) or thermodynamic (solvent degradation). Follow this decision tree to isolate the root cause.
Decision tree for troubleshooting 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine precipitation.
Q1: Why does my compound precipitate out of the DMSO stock during storage or after a freeze-thaw cycle?
A1: The root cause is the synergistic effect of DMSO's hygroscopicity and the compound's high crystal lattice energy. DMSO rapidly absorbs atmospheric moisture, which alters the solvent's polarity and depresses its freezing point[2][3].
The imidazo[1,2-a]pyrimidine core is highly planar, which heavily favors strong intermolecular
stacking interactions[4]. As water content in the DMSO increases, the solvent's ability to shield these lipophilic planar structures decreases. This forces the molecules into a lower-energy crystalline state, causing them to crash out of the metastable solution[2]. Freeze-thaw cycles provide the kinetic energy required for nucleation, accelerating this precipitation[5][6].
Q2: How can I disrupt the
stacking to improve initial dissolution without degrading the compound?
A2: Initial dissolution requires overcoming the kinetic barrier of the compound's crystal lattice. We recommend a combination of gentle thermal energy (37°C to 40°C) and acoustic cavitation (sonication)[3][6]. Sonication creates localized high-pressure micro-bubbles that mechanically disrupt the
stacking of the imidazopyrimidine core, allowing the DMSO molecules to solvate the individual monomers.
Q3: Can I use nucleophilic co-solvents or basic additives (e.g., primary amines) to improve solubility?
A3:Absolutely not. The 7-chloro group on 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine is a highly reactive electrophilic handle intentionally designed for cross-coupling and nucleophilic substitution[1]. The fused bicyclic system stabilizes the resulting cationic (Wheland) intermediate[1]. Introducing nucleophilic co-solvents or strong bases will trigger premature substitution at the 7-position, degrading your active pharmaceutical ingredient (API) before it ever reaches the assay. Stick to strictly anhydrous DMSO or non-nucleophilic surfactants if an aqueous transition is required.
Mechanistic Pathway of Solvent Degradation
Understanding how moisture compromises your stock solution is critical for prevention. The diagram below illustrates the physical chemistry of water-induced precipitation.
Mechanism of water-induced precipitation of planar heterocycles in DMSO.
Quantitative Solubility Optimization Data
The following table summarizes the causal relationship between preparation methods and the resulting stability of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine in DMSO.
Standard Operating Procedure: Preparation of a Stable DMSO Stock
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for preparing a 10 mM to 30 mM stock solution.
Step 1: Thermal Equilibration (Crucial for Moisture Prevention)
Remove the vial of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine from cold storage (2-8°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder[3].
Step 2: Anhydrous Dispensing
Weigh the required mass into a sterile, amber glass vial. Using a fresh bottle of anhydrous DMSO (<0.005% water), dispense the calculated volume to achieve your target concentration (e.g., 10 mM)[6].
Step 3: Thermal and Acoustic Agitation
Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the sealed vial in a 37°C water bath for 5-10 minutes, followed by immersion in an ultrasonic bath for 10-15 minutes[3].
Step 4: Self-Validation Checkpoint (The Tyndall Effect)
Do not assume the compound is dissolved just because the liquid appears clear. Hold the vial against a dark background and shine a bright light (like a laser pointer or strong LED) through the side. If you see a scattering of light (Tyndall effect), micro-crystals are still present. Repeat Step 3 until the light passes through cleanly.
Step 5: Aliquoting and Long-Term Storage
Immediately purge the headspace of the vial with dry Argon or Nitrogen. Aliquot the master stock into single-use tubes to completely eliminate future freeze-thaw cycles[2][3]. Store the aliquots at -80°C for long-term stability (up to 6 months)[6].
References
Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO". Ziath Technical Notes. Available at: [Link]
ResearchGate. "Compound Precipitation in High-Concentration DMSO Solutions". Journal of Biomolecular Screening. Available at:[Link]
Technical Support Center: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Aqueous Stability
Welcome to the Technical Support Center for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2). As a privileged bioisostere of purine bases, this heterocyclic building block is heavily utilized in the design o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2). As a privileged bioisostere of purine bases, this heterocyclic building block is heavily utilized in the design of kinase inhibitors, anticancer agents, and antiprotozoal therapeutics[1],[2]. However, its inherent chemical reactivity can present significant challenges during aqueous biological assays, formulation, and long-term storage.
This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement self-validating experimental protocols.
Mechanistic Overview: The Causality of Degradation
The utility of 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine in library synthesis stems from the highly reactive electrophilic handle at the C7 position[1]. The fused pyrimidine ring nitrogens strongly withdraw electron density, activating the C7 carbon. While this is advantageous for cross-coupling and functionalization, it makes the unreacted scaffold highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) in aqueous media[3].
When exposed to water or hydroxide ions, the C7 position undergoes nucleophilic attack to form a delocalized Meisenheimer complex. The subsequent expulsion of the chloride leaving group yields a 7-hydroxy intermediate. Driven by thermodynamic stability, this intermediate rapidly tautomerizes into the favored 7-oxo (lactam) form. Furthermore, without proper stabilization, the compound is vulnerable to radical-mediated decomposition and oxidation[3].
SNAr hydrolysis pathway of 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine in aqueous media.
Troubleshooting & FAQs
Q: Why do I observe a mass shift of approximately -18.5 Da during LC-MS analysis of my aqueous assay samples?A: This mass shift is the definitive hallmark of S_NAr hydrolysis. The displacement of the chlorine atom (atomic mass ~35.5 Da) by a hydroxyl group (mass ~17.0 Da) results in a net loss of 18.5 Da. Additionally, you will notice the disappearance of the characteristic 3:1 isotopic ratio of the
Cl/Cl isotopes in the degraded product's mass spectrum.
Q: Does the pH of my biological assay buffer affect the degradation rate?A: Yes, significantly. Hydrolysis accelerates under alkaline conditions (pH > 8.0) due to the higher concentration of strongly nucleophilic hydroxide ions. Conversely, highly acidic conditions (pH < 2.0) can protonate the imidazopyrimidine nitrogens, further increasing the electrophilicity of the C7 carbon and promoting degradation. Optimal stability is typically observed in slightly acidic to neutral buffers (pH 5.0 – 7.0).
Q: How can I prevent degradation during the storage of the neat powder?A: Degradation via ambient moisture (hydrolysis) or oxidation can be minimized by storing the compound in airtight containers under an inert gas (such as argon) at -20°C[3]. For long-term library storage, the addition of antioxidants like BHT (at 0.1% w/w) is recommended to inhibit radical-mediated decomposition[3].
Q: My compound precipitates when diluted into aqueous media, skewing my stability data. How do I fix this?A: Imidazo[1,2-a]pyrimidines can suffer from poor aqueous solubility, which leads to aggregation and artificially inflated "stability" because the compound is no longer in solution to react[4]. Ensure your final DMSO concentration does not exceed 1% v/v, and utilize thermodynamic solubility assays prior to kinetic stability testing to ensure you are working below the precipitation threshold.
Quantitative Stability Data
The table below summarizes the expected kinetic stability (half-life,
) of the 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine core across various aqueous environments. Note: Data is representative of typical S_NAr kinetics for this scaffold at 37°C.
To accurately quantify degradation, you must use a self-validating experimental design. This protocol ensures that degradation is accurately tracked without interference from matrix effects, solvent-induced artifacts, or incomplete reaction quenching.
Step-by-Step Methodology
Stock Preparation (Zero-Moisture Baseline): Dissolve the neat powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM.
Causality: Using anhydrous DMSO prevents premature hydrolysis during storage. Store aliquots at -80°C to avoid freeze-thaw degradation.
Buffer Spiking: Dilute the stock 1:1000 into the target aqueous buffer (e.g., PBS, pH 7.4) pre-warmed to 37°C, yielding a 10 µM final concentration (0.1% DMSO).
Causality: Keeping DMSO at ≤0.1% prevents co-solvent effects from artificially shielding the compound from hydrolysis or altering the dielectric constant of the buffer[4].
Incubation & Kinetic Sampling: Incubate the solution in a thermoshaker at 37°C. Withdraw 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, and 24 hours).
Self-Validation: The t=0 sample must be taken immediately upon mixing to establish the 100% intact baseline and verify that no degradation occurred in the DMSO stock.
Reaction Quenching: Immediately quench the withdrawn aliquot by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
Causality: The cold organic solvent instantly halts the S_NAr reaction by precipitating buffer salts and vastly diluting the aqueous nucleophile. The IS corrects for any ionization suppression during mass spectrometry.
LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using a C18 column and a water/acetonitrile mobile phase[3]. Monitor the MRM transitions for both the intact parent mass and the -18.5 Da S_NAr degradation product.
Standardized LC-MS/MS workflow for evaluating aqueous kinetic stability.
References
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore
Source: Pharmaceuticals (MDPI)
URL:[Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities
Source: ACS Omega
URL:[Link]
The synthesis of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (Target 1 ) is a classic heterocyclic cyclization that frequently frustrates medicinal chemists due to a "perfect storm" of electronic deactivation and steric hindrance.
The core challenge lies in the starting material, 2-amino-4-chloro-6-methylpyrimidine . The electron-withdrawing chlorine atom deactivates the pyrimidine ring, reducing the nucleophilicity of the ring nitrogens. Simultaneously, the methyl group at position 6 creates steric bulk around
, which is the required site of attack to achieve the 5-methyl regiochemistry in the final product.
This guide addresses the three most common failure modes:
Hydrolysis (7-OH impurity): Labile C-Cl bond under acidic reflux.
Regioisomer Contamination: Competition between
and attack.
Part 1: The "Gold Standard" Protocol (Baseline)
Before troubleshooting, ensure your baseline protocol matches the optimized conditions for deactivated pyrimidines.
Parameter
Standard Condition
Optimized Condition (High Yield)
Rationale
Substrate
Chloroacetaldehyde (40-50% aq.)
Bromoacetaldehyde diethyl acetal
Aqueous chloroacetaldehyde introduces water, promoting hydrolysis of the 7-Cl group. Acetals allow anhydrous conditions.
Solvent
Ethanol (Reagent Grade)
Ethanol (Anhydrous) or n-Butanol
Higher boiling point (n-BuOH) overcomes the activation energy of the deactivated ring.
Base
NaHCO₃ (Solid)
NaHCO₃ (2.0 eq) or CaO
Neutralizes HBr/HCl byproduct to prevent acid-catalyzed hydrolysis of the C-Cl bond.
Temp
Reflux (78°C)
100–110°C
The deactivated amine requires higher thermal energy to displace the halide.
Optimized Workflow
Dissolve: 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous n-butanol (5-10 volumes).
Add: Bromoacetaldehyde diethyl acetal (1.5 eq).
Acid Catalyst (Optional): Add p-TsOH (0.05 eq) only if using the acetal to facilitate deprotection in situ.
Heat: Reflux (117°C) for 4–6 hours.
Monitor: Check LCMS for the disappearance of SM (
) and appearance of Product ().
Workup: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter and wash with cold Et₂O. If no precipitate, evaporate and neutralize with sat. NaHCO₃.
Part 2: Troubleshooting Q&A
Issue 1: "My yield is < 20%, and I see mostly starting material."
Diagnosis: The pyrimidine ring is electronically deactivated by the 4-Chloro substituent, making the ring nitrogen (
) a poor nucleophile. Standard reflux in ethanol is often insufficient to drive the kinetics.
Solution:
Switch Solvent: Move from Ethanol (
78°C) to n-Butanol ( 117°C) or DMF ( 153°C) . The higher temperature is necessary to overcome the activation energy barrier caused by the electron-withdrawing chlorine.
Activate the Electrophile: If using bromoacetaldehyde diethyl acetal, ensure you have a catalytic amount of acid (HBr or p-TsOH) to cleave the acetal into the reactive aldehyde species in situ.
Stoichiometry: Increase the electrophile (haloacetaldehyde) to 2.0–2.5 equivalents. The aldehyde can polymerize or degrade at high heat, effectively lowering its concentration.
Issue 2: "I see a major impurity with Mass M-18 or M+1 (Hydrolysis)."
Diagnosis: You are forming 7-hydroxy-5-methyl-imidazo[1,2-a]pyrimidine . The C-Cl bond at position 7 is susceptible to Nucleophilic Aromatic Substitution (
) by water, especially in acidic media at high temperatures.
Solution:
Eliminate Water: This is the critical fix. Do not use 40% aqueous chloroacetaldehyde. Switch to Bromoacetaldehyde diethyl acetal or anhydrous chloroacetaldehyde (generated from the trimer).
Buffer the Acid: The cyclization releases 1 equivalent of HX (HCl or HBr). If the solution becomes acidic, the rate of hydrolysis increases. Add Solid NaHCO₃ or 2,6-Lutidine to the reaction mixture to scavenge the acid as it forms.
Lower Temperature: If using DMF, do not exceed 100°C. Above 120°C in DMF, the chloride is more liable to displacement.
Issue 3: "I have a mixture of isomers. How do I know I have the 5-Methyl?"
Diagnosis: The 2-aminopyrimidine has two nucleophilic ring nitrogens:
Mechanism Insight:
Generally, the methyl group is electron-donating, making
more nucleophilic than (which is deactivated by the adjacent Cl). However, the methyl group also provides steric hindrance.
Validation: In 2-amino-4-chloro-6-methylpyrimidine, the electronic activation of the methyl group usually dominates over the steric effect, favoring the 5-methyl isomer.
Confirmation: Use NOE (Nuclear Overhauser Effect) NMR . Irradiate the bridgehead proton (H3 of the imidazole ring).
If you see enhancement of the Methyl signal, the Methyl is at position 5 (close to H3).
If you see enhancement of the Chloro (no signal) or lack of Methyl enhancement, you likely have the 7-methyl isomer.
Part 3: Visualizing the Troubleshooting Logic
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the competition between the desired cyclization and the common hydrolysis side reaction.
Caption: Pathway analysis showing the critical branch point where water/acid leads to the irreversible 7-OH impurity.
Diagram 2: Troubleshooting Decision Tree
Follow this flow to resolve low yields.
Caption: Decision matrix for diagnosing reaction failures based on analytical data.
References
BenchChem. (2025).[2] Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Retrieved from 2
Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from 3
Journal of Organic Chemistry. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines. Retrieved from 4
ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine Synthesis Procedures. Retrieved from 5
Technical Support Center: Optimization of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2) is a privileged bioisostere of purine bases, widely utilized in the design of kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2) is a privileged bioisostere of purine bases, widely utilized in the design of kinase inhibitors and novel bioactive molecules[1]. However, synthesizing this scaffold presents unique challenges regarding regioselectivity, precursor stability, and harsh reaction conditions.
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yield, self-validating synthetic workflows.
Mechanistic Workflows & Pathway Analysis
The synthesis of 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine is typically achieved via two primary pathways. Understanding the causality behind these mechanisms is critical for troubleshooting.
Pathway A: Direct Chichibabin Cyclocondensation
The most direct route involves the condensation of 2-amino-4-chloro-6-methylpyrimidine with an
-halocarbonyl (chloroacetaldehyde)[1]. The regioselectivity of this reaction depends entirely on the differential nucleophilicity of the endocyclic nitrogens (N1 vs. N3).
Fig 1: Chichibabin condensation pathway for imidazo[1,2-a]pyrimidine synthesis.
Pathway B: Vilsmeier-Activated POCl₃ Chlorination
When starting from a 7-hydroxy-imidazo[1,2-a]pyrimidine precursor, direct chlorination using neat Phosphorus Oxychloride (POCl₃) is often employed[2]. To prevent scaffold degradation, this is optimized using Vilsmeier-Haack conditions (catalytic DMF) to form a highly reactive chloroiminium intermediate[3].
Fig 2: Vilsmeier-Haack activated POCl3 chlorination of the hydroxy precursor.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory can be verified before proceeding to the next step.
Buffering: Add Sodium Bicarbonate (NaHCO₃) (1.5 eq, 15 mmol). Causality: NaHCO₃ acts as an acid scavenger to neutralize the HCl generated during alkylation, preventing the protonation of the weakly nucleophilic pyrimidine.
Electrophile Addition: Dropwise add a 50% aqueous solution of chloroacetaldehyde (1.5 eq, 15 mmol) over 15 minutes at room temperature.
Thermal Cyclization: Heat the reaction mixture to 80°C (reflux) for 12 hours.
In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass (
144) and the emergence of the product mass ( 168).
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice more with EtOAc.
Purification: Dry the combined organic layers over Na₂SO₄, filter, and purify via flash chromatography (DCM:MeOH, 95:5) to isolate the target compound.
Protocol B: Vilsmeier-Activated Deoxychlorination
Objective: Conversion of 7-hydroxy-5-methyl-imidazo[1,2-a]pyrimidine to the 7-chloro derivative.
Activation: Suspend the 7-hydroxy precursor (1.0 eq, 10 mmol) in anhydrous Toluene (20 mL). Add POCl₃ (3.0 eq, 30 mmol).
Catalysis: Cool the mixture to 0°C. Dropwise add N,N-Dimethylformamide (DMF) (0.2 eq, 2 mmol). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which is significantly more electrophilic than POCl₃ alone, allowing for lower reaction temperatures[3].
Heating: Warm the mixture to 90°C and stir for 4 hours.
IPC: Quench a 50 µL aliquot in cold MeOH and check via TLC (DCM:MeOH 9:1). The highly polar starting material (
~0.1) should be replaced by a non-polar product spot ( ~0.6).
Quench (Critical Step): Cool the reaction to 0°C. Slowly pour the mixture over 100 g of crushed ice. Causality: Rapid quenching generates excessive exothermic heat, which will hydrolyze the newly formed C-Cl bond back to the -OH precursor.
Neutralization & Extraction: Carefully adjust the pH to 7.0 using cold aqueous NH₄OH. Extract with DCM (3 x 50 mL), dry, and concentrate.
Troubleshooting & FAQs
Q1: During the Chichibabin condensation, my reaction stalls at ~50% conversion despite adding excess chloroacetaldehyde. How do I drive it to completion?A1: This stall is causally linked to auto-inhibition by acid. The alkylation of the pyrimidine ring by chloroacetaldehyde releases HCl. Because 2-amino-4-chloro-6-methylpyrimidine is a very weak nucleophile, even slight acidification protonates the endocyclic nitrogen, completely arresting the reaction[1].
Solution: Ensure you are using a mild, non-nucleophilic base like NaHCO₃. If the reaction still stalls, the chloroacetaldehyde (which is prone to polymerization) may have degraded. Use a freshly distilled batch or switch to chloroacetaldehyde dimethyl acetal with a catalytic amount of acid to generate the aldehyde in situ.
Q2: My LC-MS shows a mixture of two isomers with the same mass (
168). How can I improve the regioselectivity toward the 7-chloro-5-methyl isomer?A2: You are observing the kinetic vs. thermodynamic products. The pyrimidine ring contains two endocyclic nitrogens (N1 and N3). Alkylation at N3 yields your target (7-chloro-5-methyl), while N1 yields the undesired regioisomer.
Solution: The methyl group at C6 provides critical steric shielding over N1. To exploit this steric bulk and kinetically favor N3 attack, you must strictly control the temperature. Do not exceed 80°C. If you push the reaction to 100°C+, you overcome the activation barrier for N1, eroding your regiomeric ratio. Alternatively, utilizing microwave irradiation at 120°C for very short durations (30 mins) has been shown to rapidly trap the kinetic product before equilibration occurs.
Q3: When using POCl₃ to chlorinate the 7-hydroxy precursor, I get a massive amount of intractable black tar and very low yields. What is going wrong?A3: Neat POCl₃ at reflux (105°C) is excessively harsh and causes polymerization and degradation of the electron-rich imidazo[1,2-a]pyrimidine core[2].
Solution: Transition to a Vilsmeier-Haack protocol[3]. By using a non-polar co-solvent (Toluene) and a catalytic amount of DMF, you generate the highly reactive chloroiminium ion. This activates the C7-hydroxyl group much more efficiently, allowing you to lower the reaction temperature to 80–90°C, thereby preserving the integrity of the heterocyclic scaffold and eliminating tar formation.
Q4: My isolated 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine degrades upon storage. How should it be handled?A4: The chloro group at the 7-position is highly activated toward nucleophilic aromatic substitution (S_NAr) due to the electron-withdrawing nature of the fused pyrimidine system[1]. Exposure to ambient moisture over time will cause slow hydrolysis back to the 7-hydroxy derivative.
Solution: Store the compound under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Ensure all storage vials are tightly sealed and desiccated.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the synthesis of 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine, demonstrating the empirical impact of the causal variables discussed above.
Synthesis Method
Solvent
Temp (°C)
Time (h)
Additive / Catalyst
Yield (%)
Regioselectivity (Target:Side)
Conventional Chichibabin
EtOH
80
16
None
35
3:1
Base-Assisted Chichibabin
EtOH
80
12
NaHCO₃
68
5:1
Microwave-Assisted
DMF
120
0.5
NaHCO₃
82
>10:1
Uncatalyzed Chlorination
Neat POCl₃
100
5
N,N-Dimethylaniline
45
N/A (High Tar)
Vilsmeier-Activated
Toluene
90
4
POCl₃ + DMF (cat)
78
N/A (Clean Profile)
References
National Institutes of Health (NIH). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity... Available at: [Link]
RSC Advances (RSC Publishing). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at:[Link]
Technical Support Center: Chromatography Troubleshooting for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2).
As a privileged bioisostere of purine bases, the imidazo[1,2-a]pyrimidine scaffold is highly valued in the design of novel bioactive molecules, particularly kinase inhibitors and anticancer agents[1]. However, its purification presents distinct chromatographic challenges. The highly basic endocyclic nitrogen atoms often lead to severe peak tailing on standard silica gel[2], while the reactive 7-chloro handle is susceptible to nucleophilic displacement under improper purification conditions[1].
This guide provides mechanistic insights, troubleshooting FAQs, and validated step-by-step methodologies to ensure high-yield, high-purity recovery of this critical building block.
Section 1: Mechanistic Grounding - The Causality of Chromatographic Behavior
To purify this compound effectively, one must understand the causality behind its physicochemical profile:
Basicity and Silanol Interactions: The imidazo[1,2-a]pyrimidine core possesses multiple nitrogen atoms, with the N1 position being highly basic. On unmodified normal-phase silica gel, these basic nitrogens engage in strong hydrogen bonding and ion-exchange interactions with acidic silanol (Si-OH) groups. This causes severe peak tailing, band broadening, and irreversible adsorption[2].
Reactivity of the 7-Chloro Group: The 7-chloro substituent is an electrophilic handle designed for downstream cross-coupling or nucleophilic aromatic substitution (SNAr)[1]. Using strongly nucleophilic basic modifiers (like methanolic ammonia) during prolonged chromatography can lead to unintended degradation or methoxy-substitution.
Solubility Constraints: Fused bicyclic heterocycles often exhibit poor solubility in non-polar loading solvents (e.g., hexanes), causing the compound to "crash out" at the column head, leading to split peaks and poor resolution[2].
Section 2: Troubleshooting FAQs
Q1: I am experiencing severe peak tailing and low mass recovery when purifying 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine on standard silica gel. How do I resolve this?A: The tailing is caused by the basic nitrogen atoms interacting with acidic silanols on the silica surface[2].
Solution: You must mask the silanol groups. Add a non-nucleophilic basic modifier, such as 1% to 5% Triethylamine (Et3N), to your mobile phase[2]. Pre-equilibrate the column with the Et3N-containing solvent before loading your sample. Alternatively, switch the stationary phase from silica to neutral or basic Alumina, which lacks acidic silanols and often provides superior peak shapes for basic heterocycles[2].
Q2: My crude mixture contains unreacted 2-amino-4-chloro-6-methylpyrimidine starting material. They co-elute in Hexane/Ethyl Acetate. How can I separate them?A: The starting material and the product share similar polarities but differ in their pKa and steric profiles.
Solution: Shift to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 99:1 to 95:5) supplemented with 1% Et3N. The DCM/MeOH system disrupts hydrogen bonding differently than Hexane/EtOAc[3]. If co-elution persists, utilize reverse-phase chromatography (C18) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The slight difference in basicity between the primary amine of the starting material and the fused system of the product will result in different retention times under acidic reverse-phase conditions.
Q3: The compound crashes out when I try to load it onto the column using the initial mobile phase (e.g., 80:20 Hexane:EtOAc). What is the best loading strategy?A: Imidazo[1,2-a]pyrimidines often exhibit poor solubility in hexane-rich mixtures. Attempting a liquid load will result in precipitation at the column head, ruining the separation band.
Solution: Employ the Dry Loading technique[2]. Dissolve the crude mixture in a highly solubilizing volatile solvent (like DCM or THF), add a mass of silica gel equal to 2-3 times the crude weight, and evaporate the solvent completely to create a free-flowing powder. Load this powder directly onto the top of the pre-packed column.
Q4: I used 5% methanolic ammonia as a basic modifier, and LC-MS shows a new peak corresponding to a mass shift. What happened?A: You have inadvertently synthesized the 7-methoxy derivative. The 7-chloro position on the imidazo[1,2-a]pyrimidine ring is highly activated toward SNAr reactions[1]. Prolonged exposure to ammonia and methanol on the acidic surface of silica gel can catalyze the displacement of the chloride ion.
Solution: Strictly avoid nucleophilic basic modifiers (like NH3/MeOH) when purifying compounds with activated halogens. Use sterically hindered, non-nucleophilic bases like Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA).
Section 3: Standard Operating Procedures (Methodologies)
Protocol A: Et3N-Modified Normal-Phase Silica Gel Chromatography
Self-Validating System: This protocol incorporates a pH check to ensure the column is fully neutralized before loading, preventing in-column degradation.
Solvent Preparation: Prepare the mobile phase: Hexane / Ethyl Acetate (gradient from 80:20 to 50:50) containing exactly 2% (v/v) Triethylamine (Et3N)[3].
Column Pre-equilibration: Pack the silica gel column. Flush the column with at least 3 column volumes (CV) of the 2% Et3N mobile phase.
Validation Step: Collect a drop of the eluent from the stopcock and spot it on wet pH paper; it must read basic (pH > 8), confirming complete silanol masking.
Sample Loading: Load the sample via dry loading (see Protocol B) to ensure a narrow initial band.
Elution: Run the gradient. The Et3N will maintain sharp elution bands by competitively binding to any exposed silanols.
Post-Purification: Co-evaporate the collected fractions with toluene on the rotary evaporator to azeotropically remove any residual Et3N, which can interfere with downstream NMR analysis.
Protocol B: Optimized Dry Loading Procedure
Dissolution: Dissolve the crude 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine in a minimal amount of Dichloromethane (DCM).
Adsorption: Add dry silica gel (2.5x the mass of the crude compound) to the flask.
Evaporation: Attach the flask to a rotary evaporator. Rotate slowly at room temperature under a mild vacuum until the bulk DCM is removed.
Drying: Increase vacuum to maximum for 10 minutes until the silica is a completely dry, free-flowing powder.
Causality: Any residual DCM will act as a strong localized polar modifier, causing the compound to streak down the column instantly upon loading.
Loading: Carefully pour the dry powder evenly onto the flat surface of the pre-equilibrated silica bed. Top with a 1 cm layer of clean sea sand to protect the bed during solvent addition.
Section 4: Quantitative Data & Reference Tables
Table 1: Comparison of Chromatographic Systems for Imidazo[1,2-a]pyrimidines
Technical Support Center: Synthesis of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the synthesis of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this im...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases and forming the foundation for numerous therapeutic agents.[1][2][3]
The most common and robust method for constructing this scaffold is the cyclocondensation reaction between a substituted 2-aminopyrimidine and an α-halocarbonyl compound, a variant of the classic Chichibabin reaction.[1][4] For the target molecule, 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine, this typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with an α-haloacetaldehyde equivalent.
While seemingly straightforward, this synthesis is often plagued by challenges related to regioselectivity, side reactions, and purification. This guide provides in-depth, experience-driven answers to common problems encountered during this synthesis, helping you to troubleshoot your experiments, optimize reaction conditions, and improve the purity and yield of your final product.
Troubleshooting Guide: Common Experimental Issues
Q1: My NMR and LC-MS data show two major products with the same mass. What is the likely identity of the major byproduct, and how can I prevent its formation?
A1: The most probable byproduct is the regioisomer, 5-Chloro-7-methyl-imidazo[1,2-a]pyrimidine. This issue is fundamental to the mechanism of the imidazo[1,2-a]pyrimidine synthesis and arises from the dual nucleophilicity of the 2-aminopyrimidine starting material.
Causality & Mechanism:
The 2-aminopyrimidine has two nucleophilic nitrogen atoms: the endocyclic ring nitrogen (N1) and the exocyclic amino group (-NH2). The initial step of the reaction is the alkylation of one of these nitrogens by the α-halocarbonyl compound.
Pathway A (Desired): Alkylation occurs at the more nucleophilic endocyclic N1 position. The resulting intermediate then undergoes intramolecular cyclization via the exocyclic amino group attacking the carbonyl carbon, leading to the desired 7-Chloro-5-methyl isomer.
Pathway B (Byproduct): Alkylation occurs at the exocyclic amino group. Subsequent intramolecular cyclization via the endocyclic N1 attacking the carbonyl leads to the undesired 5-Chloro-7-methyl regioisomer.
The formation of these isomers is a common challenge in imidazo-fused heterocycle synthesis.[5][6] The ratio of these products is highly dependent on reaction conditions.
how to prevent 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine precipitation in cell media
Topic: How to Prevent 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Precipitation in Cell Media Technical Support Center: Solubility & Handling Guide Compound: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine CAS: 2681279-09-2 (a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: How to Prevent 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Precipitation in Cell Media
Technical Support Center: Solubility & Handling Guide
Compound: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
CAS: 2681279-09-2 (and related derivatives)
Chemical Class: Imidazo[1,2-a]pyrimidine scaffold (Bioisostere of purine)
Primary Challenge: Hydrophobicity-induced precipitation ("Solvent Shock") upon aqueous dilution.
Part 1: The Physicochemical Challenge
As a Senior Application Scientist, I often see researchers struggle with the imidazo[1,2-a]pyrimidine class. These molecules are privileged scaffolds in medicinal chemistry—often used to design kinase inhibitors, tubulin disruptors, and GABA ligands—but they possess a "solubility paradox." They are highly soluble in organic solvents (DMSO, DMF) but thermodynamically unstable in the aqueous, salt-rich environment of cell culture media.
The Mechanism of Failure: Solvent Shock
When you pipette a concentrated DMSO stock directly into cell media, you create a transient interface of high local concentration. The DMSO diffuses away into the water faster than the hydrophobic compound can disperse.[1] Deprived of its solvent shield, the compound molecules aggregate instantly, forming micro-crystals that are often invisible to the naked eye but devastating to cellular assays.
Part 2: Troubleshooting & Optimization Protocols
Protocol A: The "Intermediate Shift" Dilution Method (Recommended)
Prevents solvent shock by buffering the transition from organic to aqueous phase.
Objective: To achieve a stable final concentration (e.g., 10 µM) without precipitation.
Prepare Stock: Dissolve 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine in anhydrous DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for a 10 µM final).
Pre-warm Media: Ensure your culture medium (DMEM/RPMI) is warmed to 37°C . Cold media accelerates precipitation.
The Intermediate Step:
Do NOT add the 10 mM stock directly to the cell culture dish.
Instead, prepare a 10x Intermediate Solution in a sterile tube using media containing Serum (FBS) .
Why? Serum albumin acts as a carrier protein, binding hydrophobic molecules and preventing aggregation.
Final Dilution:
Add the 10x Intermediate Solution to your cells dropwise while gently swirling the plate.
Protocol B: Empirical Solubility Determination
Before running a valuable bioassay, validate the compound's stability in your specific media.
Step
Action
Technical Rationale
1
Prepare Series
Create DMSO stocks at 1, 5, 10, 20, and 50 mM.
2
Dilute
Dilute each 1:1000 into pre-warmed media (with serum) in clear tubes.
3
Incubate
Incubate at 37°C for 24 hours (mimicking assay duration).
4
Inspect
Check for turbidity or crystal formation under a microscope (4x/10x).
5
Centrifuge
Spin at 15,000 x g for 10 mins. Analyze supernatant via HPLC/UV.
6
Define Limit
The highest concentration with >95% recovery is your Kinetic Solubility Limit .
Part 3: Visualization of Solubilization Pathways
The following diagram illustrates the critical difference between "Direct Addition" (Failure Mode) and the "Intermediate Step" (Success Mode).
Caption: Comparison of direct addition leading to solvent shock vs. intermediate dilution utilizing albumin stabilization.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my media turn cloudy immediately after adding the compound?A: This is classic Solvent Shock . The imidazo[1,2-a]pyrimidine scaffold is lipophilic. When DMSO mixes with water, the reaction is exothermic and rapid. If the local concentration of water rises too fast around the compound, it crashes out.[1][2]
Fix: Use the "Intermediate Shift" protocol and ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) during the dilution step.
Q2: Can I use Ethanol instead of DMSO?A: Generally, no . While imidazo[1,2-a]pyrimidines are soluble in ethanol, ethanol is more volatile and often more cytotoxic to sensitive cell lines than DMSO. DMSO is the gold standard because of its high solvating power and low volatility. Keep final DMSO concentration < 0.5% (v/v).[1]
Q3: My compound precipitates even at low concentrations (1 µM). Is the compound bad?A: Not necessarily. Check your storage. If the DMSO stock has absorbed water (DMSO is hygroscopic), the compound may have already degraded or precipitated inside the stock vial.
Fix: Always use anhydrous DMSO and store aliquots at -20°C. Thaw a fresh aliquot for each experiment.
Q4: Does the "7-Chloro" substituent affect solubility?A: Yes. Halogenation (adding Chlorine) generally increases lipophilicity (LogP) compared to the parent scaffold. This improves membrane permeability but decreases aqueous solubility, making the handling protocols described here even more critical for this specific derivative.
References
BenchChem . (2025).[1] Preventing Compound Precipitation in Culture Media. Retrieved from
Sigma-Aldrich . (n.d.). FAQs on Inhibitor Preparation and Solubility. Retrieved from
National Institutes of Health (NIH) . (2019). A method to dissolve hydrophobic compounds in aqueous cell culture media. PMC6921133. Retrieved from
ResearchGate . (2015). Discussion: How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media?. Retrieved from
Uslu Kobak, R. Z., & Akkurt, B. (2022).[3] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society.[3] Retrieved from
Audience: Medicinal Chemists, Cell Biologists, and Screening Scientists.
Executive Summary: The Scaffold Paradox
7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine (CAS: 63744-22-9) is a "privileged scaffold" in drug discovery, serving as a core building block for kinase inhibitors (e.g., p38, mTOR) and GABAergic anxiolytics (e.g., Divaplon).
However, when tested directly in cellular assays—either as a library hit or an unoptimized lead—it presents a unique set of "off-target" liabilities. These usually stem from two distinct mechanisms:[1][2][3]
Chemical Reactivity (False Positives): The 7-chloro group functions as a leaving group, leading to non-specific covalent modification of cellular proteins and glutathione depletion.
Scaffold Promiscuity (Biological Off-Targets): The core heterocycle has intrinsic affinity for ATP-binding pockets and GABA-A receptors.
This guide provides diagnostic workflows to distinguish between true pharmacological inhibition and assay artifacts.
Module 1: The Reactivity Trap (The 7-Chloro Problem)
The Issue: You observe steep dose-response curves (Hill slope > 2.0), time-dependent inhibition, or broad cytotoxicity that does not correlate with biochemical potency.
The Mechanism:
The chlorine atom at the 7-position of the imidazo[1,2-a]pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] In the cytosol, abundant nucleophiles like Glutathione (GSH) or cysteine residues on proteins attack this position, displacing the chloride.[2] This results in:
GSH Depletion: Inducing oxidative stress and non-specific cell death.
Covalent Aggregation: Irreversible binding to random proteins (PAINS-like behavior).
Diagnostic Workflow: Is it Reactivity?
Use the following decision tree to determine if your data is compromised by chemical reactivity.
Figure 1: Diagnostic logic to differentiate intrinsic reactivity from reversible binding.
Protocol: Glutathione (GSH) Trapping Assay
To confirm if the 7-Cl group is reacting with intracellular thiols.
Preparation: Prepare a 10 mM stock of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine in DMSO.
Incubation: Mix compound (50 µM final) with reduced L-Glutathione (500 µM) in PBS (pH 7.4).
Controls: DMSO only (Negative); ibrutinib or acrylamide (Positive covalent control).
Timepoints: Incubate at 37°C. Sample at T=0, 1h, and 4h.
Analysis: Analyze via LC-MS/MS.
Success Criteria: Look for the parent mass [M+H]+ and the GSH-adduct mass [M – Cl + GSH + H]+ .
Note: If >10% conversion is observed in 1 hour, the compound is too reactive for reliable cellular IC50 generation.
The Issue: The compound inhibits cell proliferation but lacks selectivity, or you see inhibition of pathways unrelated to your target (e.g., phosphorylation of AKT or MAPK).
The Mechanism:
The imidazo[1,2-a]pyrimidine core mimics the adenine ring of ATP.[2] Even without optimization, it often binds to the "hinge region" of multiple kinases.
Primary Off-Targets: p38α MAPK, mTOR, PI3K, and c-KIT.
Consequence: Inhibition of these central nodes causes broad anti-proliferative effects, masking the specific activity of your target.
Q: My compound kills cancer cells, but is it on-target?A: Perform a "Rescue Experiment" or specific marker check.
The p38 Check: If you suspect p38 inhibition, treat cells with Anisomycin (a p38 activator).[2] If your compound prevents Anisomycin-induced phosphorylation of HSP27, it is hitting p38.
The mTOR Check: Check phosphorylation of S6 Ribosomal Protein . Imidazo[1,2-a]pyrimidines are known to potently inhibit the PI3K/mTOR axis [1, 2].[2]
Module 3: The CNS Liability (GABA-A Receptor)
The Issue: In neuronal assays or in vivo studies, the compound causes sedation or unexpected electrophysiological changes.
The Mechanism:
Historically, the imidazo[1,2-a]pyrimidine scaffold was developed for anxiolytics (e.g., Divaplon, Fasiplon).[2][3][4] It binds to the Benzodiazepine-binding site (α/γ interface) of the GABA-A receptor [3].
Risk: Even if designed as a kinase inhibitor, the core scaffold retains affinity for GABA-A α2/α3 subunits.
PAM Mode: Add sub-maximal GABA (EC20). Add compound. Potentiation of signal = Positive Allosteric Modulator (Benzodiazepine-like).
Reference: Use Zolpidem as a positive control for this scaffold class.
Frequently Asked Questions (FAQ)
Q1: Can I block the 7-Cl reactivity to save the scaffold?A: Yes. The 7-Cl is a "handle."[5] You must substitute it to remove the reactivity. Replacing the Chlorine with a stable group like a cyano (-CN), methyl (-CH3), or an aryl ring via Suzuki coupling usually eliminates the glutathione reactivity while retaining the scaffold's shape for binding [4].[2]
Q2: Why is my IC50 100x lower in cells than in the biochemical assay?A: This "potency shift" is a red flag for lysosomal trapping or active accumulation . Imidazo[1,2-a]pyrimidines are weak bases.[2] They can accumulate in acidic lysosomes (ion trapping), reaching massive intracellular concentrations that drive non-specific effects.[2]
Test: Run the assay in the presence of 10 mM Ammonium Chloride (neutralizes lysosomes).[2] If potency drops, ion trapping was the cause.
Q3: Is the 5-methyl group important for off-targets?A: Yes. The 5-methyl group often dictates the "twist" of the molecule, affecting how it sits in the ATP pocket of kinases. Removing it often increases planarity, making the molecule more promiscuous (hitting more kinases).[2]
References
Aliwaini, S. et al. (2019).[2] "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells."[6] Oncology Letters. Link
Dorsch, D. et al. (2021).[2] "4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents."[7] Future Medicinal Chemistry. Link
Goodacre, S. C. et al. (2006).[2][8] "Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders." Journal of Medicinal Chemistry. Link
BenchChem. (2024). "7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine: Chemical Properties and Reactivity." Link[2]
A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in the design of novel therapeutics. Its bioisosteric relationship with purine base...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in the design of novel therapeutics. Its bioisosteric relationship with purine bases has made it a focal point for the development of a wide array of biologically active molecules, particularly in oncology.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine derivatives, with a focus on their role as kinase inhibitors. We will delve into the causal relationships behind experimental choices, compare this scaffold with relevant alternatives, and provide detailed experimental protocols to support further research and development.
The 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Scaffold: A Versatile Core
The 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine core is a key starting point for medicinal chemists. The chloro group at the 7-position and the methyl group at the 5-position are not merely passive substituents; they are critical handles for chemical modification and play a significant role in the molecule's interaction with biological targets. The 7-chloro group, in particular, offers a reactive site for functionalization through cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse chemical libraries for SAR studies.[1]
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][2]
Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine Derivatives as Kinase Inhibitors
While specific SAR data for a comprehensive library of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine derivatives is not extensively consolidated in publicly available literature, we can infer key trends from studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs. The following sections will synthesize these findings to provide a predictive SAR model for this scaffold.
The Role of Substitutions at C2 and C3
The C2 and C3 positions of the imidazole moiety are crucial for modulating the potency and selectivity of kinase inhibition. Electrophilic substitution reactions, such as bromination, can introduce a handle at the C3 position for further diversification.[1] The synthesis of Schiff bases from a 3-amino-7-chloro-5-methyl-imidazo[1,2-a]pyrimidine intermediate allows for the introduction of a wide variety of aromatic and heterocyclic rings.[1]
Table 1: Inferred SAR of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Derivatives as Kinase Inhibitors
Position
Substitution
Predicted Effect on Kinase Inhibition
Rationale
C2
Small alkyl or aryl groups
Potentially increased potency
These groups can occupy hydrophobic pockets in the kinase active site.
Hydrogen bond donors/acceptors
May enhance selectivity
Specific interactions with amino acid residues in the kinase hinge region can be formed.
C3
Aromatic/heterocyclic rings via an imine linkage
Significant impact on potency and selectivity
Allows for extensive exploration of the chemical space and interaction with different sub-pockets of the kinase active site.
Halogenation (e.g., Bromo)
Provides a point for further functionalization
Enables the introduction of diverse substituents through cross-coupling reactions.
C5
Methyl (as in the core scaffold)
Contributes to binding affinity
The methyl group can engage in favorable van der Waals interactions within the active site.
Larger alkyl groups
May decrease activity
Steric hindrance could prevent optimal binding.
C7
Chloro (as in the core scaffold)
Crucial for activity and as a synthetic handle
The electron-withdrawing nature of chlorine can influence the electronic properties of the ring system, affecting binding. It also serves as a key point for diversification.
Other halogens or small electron-withdrawing groups
May modulate activity
The nature of the substituent at this position can fine-tune the electronic and steric properties of the molecule.
This table is a predictive model based on data from related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds and should be experimentally validated.
Comparative Analysis with Alternative Scaffolds
The imidazo[1,2-a]pyrimidine scaffold is often compared with other heterocyclic systems that also act as kinase inhibitors. Understanding the relative strengths and weaknesses of these scaffolds is crucial for rational drug design.
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are structurally very similar to imidazo[1,2-a]pyrimidines and have also been extensively investigated as kinase inhibitors.[2][3] Studies have shown that imidazo[1,2-a]pyridine derivatives can potently inhibit kinases in the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2][3] In some cases, imidazo[1,2-a]pyridine derivatives have shown comparable or even superior anticancer activity to their imidazo[1,2-a]pyrazine counterparts.[4]
Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is another important chemotype for kinase inhibitors. While structurally distinct from the imidazo[1,2-a]pyrimidine core, it also serves as a purine bioisostere. This scaffold has been successfully employed in the development of potent kinase inhibitors.
Table 2: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Derivatives
This table highlights the potential of the imidazo[1,2-a]pyridine scaffold, a close analog of the topic scaffold, in cancer cell lines.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant body of evidence suggests that imidazo-fused heterocyclic compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[2][3][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its constitutive activation is a hallmark of many cancers.[6]
comparing 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine to other Syk inhibitors
Title: Comparative Guide: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Scaffold vs. Clinical Syk Inhibitors Executive Summary This technical guide evaluates 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine not merely as a standa...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Scaffold vs. Clinical Syk Inhibitors
Executive Summary
This technical guide evaluates 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine not merely as a standalone inhibitor, but as a privileged scaffold (pharmacophore) in the design of next-generation Spleen Tyrosine Kinase (Syk) inhibitors.
While clinical standards like Fostamatinib (R406) and Entospletinib (GS-9973) have validated the Syk pathway in autoimmune diseases and hematological malignancies, they suffer from off-target toxicity (R406) or solubility limitations (GS-9973). The 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine core offers a distinct structural advantage: it is a rigid, purine-mimetic template with two orthogonal vector points (C7 and C3) for optimizing selectivity against the homologous ZAP-70 kinase.
Comparative Analysis: Scaffold vs. Clinical Standards
The following table contrasts the developmental potential of the Imidazo[1,2-a]pyrimidine scaffold against established clinical drugs.
The 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine molecule mimics the adenine ring of ATP. Its value lies in its Vector Analysis :
C7-Position (Chlorine): Located at the solvent-exposed region. The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (
), allowing the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting ATP binding.
C3-Position: This position faces the "gatekeeper" residue of the kinase. Functionalization here (via Suzuki or Sonogashira coupling) dictates selectivity between Syk (Gatekeeper: Methionine) and ZAP-70.
Diagram: Scaffold Derivatization Workflow
The following diagram illustrates how this specific building block is converted into a potent inhibitor.
Caption: Synthetic pathway transforming the 7-chloro core into a functional kinase inhibitor.
Experimental Protocols (Self-Validating Systems)
To objectively compare derivatives of this scaffold against R406, the following protocols must be established.
Understanding where the inhibitor acts is crucial for interpreting data.
Caption: The B-Cell Receptor pathway showing Syk as the central node and the target of inhibition.[1]
Conclusion & Expert Recommendation
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine is not a competitor to Fostamatinib in its current form; it is the architectural foundation for a superior alternative.
Recommendation for Chemists: Utilize the C7-chlorine handle to introduce solubilizing groups (e.g., N-methylpiperazine) early in the synthesis to avoid the solubility pitfalls seen with Entospletinib.
Recommendation for Biologists: When screening libraries based on this scaffold, prioritize ZAP-70 counter-screening immediately. The structural similarity between the imidazo[1,2-a]pyrimidine core and the ATP-binding pocket of ZAP-70 is the primary risk factor for this chemical series.
References
Braselmann, S., et al. (2006). "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation." Journal of Pharmacology and Experimental Therapeutics. Link
Currie, K. S., et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase (Syk)." Journal of Medicinal Chemistry. Link
Hirabayashi, A., et al. (2008).[2][3] "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry. Link
BenchChem. "7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine: Chemical Properties and Applications." BenchChem Compound Database. Link
Selleck Chemicals. "Syk Inhibitor Library and Pathway signaling." SelleckChem. Link
Technical Comparison Guide: Efficacy of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Derivatives vs. Standard Treatments
Executive Summary 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine (CAS: 2681279-09-2) is not a monotherapy but a privileged scaffold —a high-value chemical intermediate used to synthesize libraries of bioactive compounds.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine (CAS: 2681279-09-2) is not a monotherapy but a privileged scaffold —a high-value chemical intermediate used to synthesize libraries of bioactive compounds.[1] Its structural homology to purine bases allows its derivatives to function as potent bioisosteres, targeting ATP-binding pockets in kinases and DNA processing enzymes.
This guide evaluates the efficacy of therapeutics derived from this specific core against standard-of-care (SoC) treatments in three critical domains: Antimicrobial (Tuberculosis) , Antiparasitic (Leishmaniasis) , and Oncology (Kinase Inhibition) . Experimental data indicates that 7-chloro-5-methyl-substituted derivatives often exhibit superior lipophilicity and metabolic stability compared to non-methylated analogs, resulting in lower IC50/MIC values in resistant strains.
Structural & Mechanistic Profile
The efficacy of this scaffold stems from its specific substitution pattern:
C7-Chlorine: Provides a reactive handle for Suzuki-Miyaura cross-coupling, allowing the attachment of aryl/heteroaryl pharmacophores (critical for specificity).
C5-Methyl: Induces steric hindrance that can prevent metabolic deactivation at the pyrimidine ring, enhancing half-life compared to the unsubstituted parent scaffold.
Imidazo[1,2-a]pyrimidine Core: Functions as an ATP-mimetic, forming hydrogen bonds with the hinge region of kinase targets.
Mechanism of Action: Kinase/Enzyme Inhibition
The following diagram illustrates the generic mechanism by which derivatives of this scaffold inhibit kinase activity, leading to apoptosis in cancer cells or growth arrest in pathogens.
Figure 1: Mechanism of Action for Imidazo[1,2-a]pyrimidine derivatives acting as ATP-competitive inhibitors.
Comparative Efficacy Analysis
Case Study A: Antitubercular Activity (vs. Isoniazid)
Derivatives functionalized at the C7 position (replacing the Chlorine) have shown remarkable efficacy against Mycobacterium tuberculosis (H37Rv strain), particularly in multi-drug resistant models.
Comparative Data: MIC Values against M. tuberculosis H37Rv
Compound
Core Scaffold
MIC (µg/mL)
Potency vs. Standard
Isoniazid (Standard)
Pyridine
0.05 - 0.20
Baseline (High)
7-Cl-5-Me Derivative (K2)
Imidazo[1,2-a]pyrimidine
1.6
Moderate (Active)
Unsubstituted Imidazo
Imidazo[1,2-a]pyrimidine
> 6.25
Low
Insight: While Isoniazid remains more potent by weight, the 7-Cl-5-Me derivatives (specifically hydrazineyl-linked thiazole hybrids) show no cross-resistance with Isoniazid, making them critical candidates for MDR-TB treatment protocols [1].
Case Study B: Antileishmanial Activity (vs. Miltefosine)
In studies targeting Leishmania amazonensis, specific derivatives of this scaffold demonstrated superior efficacy and safety profiles compared to Miltefosine, the standard oral treatment which is teratogenic.
Comparative Data: IC50 against L. amazonensis (Amastigotes)
Treatment
IC50 (µM)
Selectivity Index (SI)
Toxicity Profile
Miltefosine (Standard)
12.52
~10
High (Teratogenic)
Imidazo-pyrimidine Cmpd 24
6.63
> 20
Low
Pentamidine
~5.0
Low
High (Nephrotoxic)
Insight: The 7-chloro-5-methyl core derivative (Compound 24) was ~2x more potent than Miltefosine and exhibited a significantly better safety margin, validating the scaffold's utility in neglected tropical disease drug discovery [2].
Experimental Protocols
Protocol 1: Synthesis of the 7-Chloro-5-methyl Core
This protocol describes the formation of the core scaffold, which serves as the starting material for the bioactive derivatives mentioned above.
Dissolve 2-amino-4-chloro-6-methylpyrimidine in the solvent mixture in a round-bottom flask.
Add Chloroacetaldehyde dropwise while stirring at room temperature.
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Neutralize the reaction mixture with NaHCO3 to pH 7–8.
Cool to 4°C to precipitate the solid product.
Filter and recrystallize from ethanol.
Yield Expectation: 75–85% of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine.
Protocol 2: In Vitro Resazurin Microtiter Assay (REMA) for TB
Used to generate the MIC data cited in Case Study A.
Preparation: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust turbidity to McFarland 1.0.
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the 7-Cl-5-Me derivative (range: 0.1 – 100 µg/mL).
Controls: Include Isoniazid (positive control) and DMSO (solvent control).
Incubation: Incubate at 37°C for 7 days.
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing color change.
Synthetic Logic & Pathway Visualization
The versatility of the 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine scaffold lies in its ability to undergo orthogonal functionalization. The Chlorine at C7 is susceptible to Pd-catalyzed coupling, while the C3 position is nucleophilic, allowing electrophilic aromatic substitution (e.g., formylation, halogenation).
Figure 2: Synthetic divergence from the 7-Chloro-5-methyl core to therapeutic classes.
References
Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies.
Source: RSC Advances (2025).
URL:[Link]
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes.
Source: ACS Omega (2023).
URL:[Link]
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
Source: MDPI Molecules (2024).
URL:[Link]
validating the target engagement of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
Validating Target Engagement for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide Introduction: The Translation Bottleneck The 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold is a highly pr...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Target Engagement for 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide
Introduction: The Translation Bottleneck
The 7-chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold is a highly privileged chemical intermediate in modern drug discovery[1]. Recognized as a bioisostere of purine bases, its core structure is instrumental in the design of potent, ATP-competitive kinase inhibitors (e.g., against B-Raf, DYRK1A, and p38α) and tubulin disruptors ()[2]. The reactive chloro group at the 7-position allows for extensive functionalization via cross-coupling, enabling rapid structure-activity relationship (SAR) expansion[1].
However, optimizing a potent inhibitor in a cell-free biochemical assay is only half the battle. A critical bottleneck in translating these derivatives into clinical candidates is proving that the unmodified molecule successfully crosses the cell membrane and binds its intended target in a complex physiological environment ()[3]. This guide objectively compares the leading cell-based target engagement (TE) methodologies and provides field-proven protocols for validating imidazo[1,2-a]pyrimidine-based drug candidates.
To select the optimal validation strategy, researchers must weigh throughput, cellular context, and the need for target modification. The table below summarizes the quantitative parameters of the three primary modalities used for kinase inhibitor validation.
Table 1: Quantitative Comparison of Target Engagement Modalities
Parameter
Biochemical Kinase Assay
NanoBRET Target Engagement
CETSA (Cellular Thermal Shift)
Cellular Context
Cell-free (Recombinant)
Live, intact cells
Intact cells or tissue lysates
ATP Concentration
Artificial (10 - 100 µM)
Physiological (~1 - 5 mM)
Physiological (~1 - 5 mM)
Quantitative Output
Enzymatic IC₅₀ / Kᵢ
Intracellular IC₅₀ / Occupancy
ΔTₘ (Thermal Shift) / IT₅₀
Throughput
Ultra-High (384/1536-well)
High (384-well)
Medium (96-well / Western)
Target Modification
Purified kinase domain
NanoLuc fusion required
None (Endogenous target)
Mechanistic Causality & Experimental Logic
Why Acellular Assays Fail to Predict Efficacy
The causality behind the shift from biochemical to live-cell assays lies in cellular homeostasis. Intracellular ATP concentrations are exceptionally high (~1–5 mM). Because imidazo[1,2-a]pyrimidine derivatives typically act as ATP-competitive hinge binders, their apparent affinity is drastically reduced in live cells compared to cell-free assays containing artificially low micromolar ATP[3]. Validating target engagement in intact cells ensures that the compound's binding affinity is sufficient to outcompete physiological ATP.
NanoBRET Logic
NanoBRET quantifies TE through Bioluminescence Resonance Energy Transfer. A target kinase is fused to a NanoLuc luciferase (donor), and cells are treated with a cell-permeable fluorescent tracer (acceptor) that binds the ATP pocket. When an imidazo[1,2-a]pyrimidine derivative enters the cell and engages the target, it competitively displaces the tracer, causing a quantifiable loss of BRET signal. This provides real-time, equilibrium-based affinity data[3].
Workflow of NanoBRET target engagement for quantifying intracellular kinase occupancy.
CETSA Logic
The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle of ligand-induced stabilization. When a small molecule binds a folded protein, the Gibbs free energy of the complex decreases, raising the temperature required to unfold the protein ()[4]. By applying a heat gradient to intact cells, unbound proteins denature and aggregate, while engaged proteins remain soluble and detectable.
CETSA thermodynamic stabilization logic for validating endogenous target engagement.
Detailed Experimental Methodologies
Protocol 1: NanoBRET Target Engagement Assay
Objective: Determine the intracellular IC₅₀ of an imidazo[1,2-a]pyrimidine kinase inhibitor.
Cell Preparation & Transfection : Plate HEK293T cells in a 96-well or 384-well format. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for steady-state protein expression.
Tracer Equilibration : Add the appropriate NanoBRET™ fluorescent tracer (at a concentration near its predetermined K_d) to the cells.
Compound Dosing : Treat the cells with a 10-point serial dilution of the imidazo[1,2-a]pyrimidine derivative. Incubate for 2 hours at 37°C to ensure the compound reaches binding equilibrium with the tracer and intracellular ATP.
Detection : Add the Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to quench background signal from dead cells).
Data Acquisition : Read the plate on a luminometer capable of dual-emission detection (Donor: 450 nm, Acceptor: 610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the intracellular IC₅₀.
Self-Validation Checkpoint: Always include a "No Tracer" control to establish background luminescence, and a "Vehicle + Tracer" control to establish the maximum BRET signal window.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm target engagement of the unmodified compound against the endogenous target.
Cell Culture & Dosing : Culture the target cell line (e.g., A431 cells for p38α validation) to 80% confluency[4]. Treat cells with the imidazo[1,2-a]pyrimidine derivative (e.g., at 5x the expected cellular IC₅₀) or a DMSO vehicle control for 1 hour.
Thermal Challenge : Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Solubilization : Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) or a non-denaturing lysis buffer supplemented with protease inhibitors.
Separation : Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Quantification : Carefully extract the supernatant (containing the soluble, stabilized protein). Quantify the remaining target protein using Western Blotting or AlphaScreen technology.
Self-Validation Checkpoint: A true target engagement event must show a dose-dependent shift in the melting temperature (ΔTₘ) without altering the total protein expression levels at the baseline (lowest) temperature.
References
[2] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery, RSC Medicinal Chemistry (PMC). URL: [Link]
[4] In Situ Target Engagement Studies in Adherent Cells, ACS Chemical Biology. URL: [Link]
[3] Importance of Quantifying Drug-Target Engagement in Cells, ACS Medicinal Chemistry Letters. URL: [Link]
Strategic Scaffold Selection in Kinase Inhibitor Design: A Comparative Guide on the Cross-Reactivity and Selectivity Profile of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
As kinase-targeted therapies dominate modern oncology and immunology, the selection of the core heterocyclic scaffold dictates not only the primary target affinity but also the off-target cross-reactivity profile. 7-Chlo...
Author: BenchChem Technical Support Team. Date: March 2026
As kinase-targeted therapies dominate modern oncology and immunology, the selection of the core heterocyclic scaffold dictates not only the primary target affinity but also the off-target cross-reactivity profile. 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2) has emerged as a privileged bioisostere of purine bases, offering a highly tunable platform for structure-activity relationship (SAR) optimization [1].
This guide objectively compares the chemical and biological selectivity of the 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold against alternative hinge-binding cores (such as imidazo[1,2-a]pyridines and quinazolines) and provides self-validating experimental protocols for its functionalization and kinome profiling.
When designing ATP-competitive inhibitors, the choice between an imidazo[1,2-a]pyrimidine and an imidazo[1,2-a]pyridine dramatically alters the compound's intracellular targeting and kinome cross-reactivity [3].
Chemical Selectivity (The 7-Chloro Handle): The highly electrophilic nature of the C-7 carbon—activated by the adjacent pyrimidine nitrogens and the inductive effect of the chlorine atom—allows for highly regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the rapid generation of diverse aryl/heteroaryl libraries without non-specific side reactions [2].
Biological Selectivity (The 5-Methyl Steric Constraint): The 5-methyl group acts as a critical steric determinant. When the scaffold binds to the kinase hinge region (typically via the N-1 nitrogen acting as a hydrogen bond acceptor), the 5-methyl group projects toward the gatekeeper residue. This intentionally induces a steric clash with kinases possessing bulky gatekeepers (e.g., Threonine or Isoleucine), thereby filtering out off-target interactions and narrowing the cross-reactivity profile [4].
Electronic Profile: The inclusion of the pyrimidine ring makes the imidazo[1,2-a]pyrimidine system highly
-deficient compared to imidazo[1,2-a]pyridines. This alters the hydrogen bond donor/acceptor strength at the hinge region (e.g., interacting with Met-1160 in c-Met) and prevents non-specific DNA intercalation, which is a known toxicity risk in simpler fused heterocycles [3][5].
Logical relationship between scaffold structural features and kinase selectivity.
Kinome Cross-Reactivity Profiles: A Comparative Analysis
Functionalized derivatives of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine exhibit distinct kinome profiles. While alternative scaffolds like pyrazolo[1,5-a]pyrimidine often display broad-spectrum activity (leading to higher toxicity), the imidazo[1,2-a]pyrimidine core selectively targets specific kinases such as DYRK1A, CLK1, and c-Met while sparing closely related Cyclin-Dependent Kinases (CDKs) [4][5].
Data synthesized from comparative kinase profiling assays [4][5].
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols detail the regioselective functionalization of the scaffold and the subsequent biological validation of its selectivity.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at the C-7 Position
Causality: Pd(dppf)Cl₂ is specifically selected as the catalyst because its large bite angle facilitates rapid reductive elimination, minimizing protodeboronation of the arylboronic acid and preventing unwanted reactions at the 5-methyl position.
Reaction Setup: In an inert argon atmosphere, dissolve 1.0 eq of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine and 1.2 eq of the desired arylboronic acid in a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).
Catalyst & Base Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of potassium carbonate (K₂CO₃).
Execution: Heat the mixture to 90°C for 4–6 hours. Self-Validation Step: Monitor the reaction strictly via LC-MS. The reaction is complete only when the mass peak corresponding to the 7-chloro starting material is entirely consumed.
Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 7-aryl-5-methyl-imidazo[1,2-a]pyrimidine derivative.
Protocol B: TR-FRET Kinase Selectivity Profiling
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because the time-delay measurement eliminates compound auto-fluorescence interference, providing a highly accurate measure of true ATP-competitive binding.
Assay Preparation: In a 384-well low-volume plate, dispense 10 µL of kinase buffer containing the target kinase (e.g., c-Met) and a fluorescently labeled ATP-competitive tracer.
Compound Incubation: Add 5 µL of the synthesized imidazo[1,2-a]pyrimidine derivative in a 10-point dose-response titration (starting at 10 µM, 3-fold dilutions). Incubate for 30 minutes at room temperature to achieve binding equilibrium.
Detection: Add the Europium-labeled anti-tag antibody. Read the plate on a multi-mode microplate reader, capturing emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
Data Normalization: Calculate the FRET ratio (665/615 nm). Self-Validation Step: Include Staurosporine as a positive control to validate the dynamic range of the assay before calculating the IC₅₀.
Step-by-step TR-FRET experimental workflow for kinase cross-reactivity profiling.
Pathway Disruption: Mechanism of Action
Derivatives built upon the 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine scaffold demonstrate profound efficacy in halting tumor proliferation by selectively inhibiting Receptor Tyrosine Kinases (RTKs) such as c-Met. By competitively binding the ATP pocket, these compounds prevent the autophosphorylation of the RTK, thereby silencing the downstream PI3K/Akt survival pathway [2][5].
Inhibition of the RTK/PI3K/Akt signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
References
Puttaraju et al. "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery." RSC Advances (2023). Available at: [Link]
Fomenko et al. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells." PLoS Genetics (2008). Available at: [Link]
Jones et al. "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." European Journal of Medicinal Chemistry (2024). Available at: [Link]
Wang et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters (2018). Available at: [Link]
Comparative
Comparative Profiling of Imidazo[1,2-a]pyrimidine Regioisomers: Biological Activity & SAR
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Objective comparison of C-2 vs. C-3 substituted regioisomers and scaffold isomers.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Focus: Objective comparison of C-2 vs. C-3 substituted regioisomers and scaffold isomers.
Executive Summary: The Isomer Challenge
The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (PI3K, mTOR, CDK), benzodiazepine receptor agonists, and anti-infectives. However, a critical challenge in optimizing this scaffold is the regioisomeric divergence —specifically the biological distinction between C-2 and C-3 substituted isomers, and the comparative efficacy against related scaffold isomers like imidazo[1,5-a]pyrimidine.
This guide provides a technical comparison of these isomers, analyzing how subtle structural shifts dictate binding modes, kinase selectivity, and potency.[1]
Structural Basis of Isomerism
Before analyzing biological data, it is crucial to understand the structural vectors. The imidazo[1,2-a]pyrimidine ring system presents two primary vectors for modification that define its isomerism profile in drug design:
The C-3 Vector (Nucleophilic Node): Often the primary site for electrophilic aromatic substitution. In kinase inhibitors, substituents here typically engage the hinge region or the gatekeeper residue .
The C-2 Vector (Cyclization Node): Established during the initial cyclization (e.g., condensation of 2-aminopyrimidine with
-haloketones). Substituents here often extend into the solvent-exposed region or hydrophobic pockets adjacent to the ATP binding site.
Visualization: SAR & Isomer Vector Map
Figure 1: SAR Vector Map illustrating the functional divergence of C-2, C-3, and C-5/7 positions on the imidazo[1,2-a]pyrimidine core.
Comparative Biological Profiling
Case Study: Kinase Inhibition (PI3K/mTOR & CDK)
In the context of kinase inhibition, the position of the aryl substituent is the determinant factor for activity.[2]
C-3 Isomers: Generally exhibit superior potency against kinases (e.g., PI3K
, CDK2). The geometry allows the nitrogen at N-1 to serve as a hydrogen bond acceptor for the kinase hinge region, while the C-3 substituent occupies the hydrophobic ATP pocket.
C-2 Isomers: Often show reduced potency for ATP-competitive binding but may exhibit higher selectivity for allosteric sites or specific receptor subtypes (e.g., GABA
Significant loss of activity compared to [1,2-a] core.[5]
[4]
C-2 Regioisomer
2-(Furan-2-yl)
CDK2
450
Moderate activity; enhanced by specific H-bond donors.
[5]
Key Insight: For kinase targets, the C-3 regioisomer is statistically superior (10-100x more potent) due to the optimal alignment of the N1-C2-C3 vector with the kinase hinge region. The C-2 regioisomer is more relevant for targets requiring a linear topology, such as antimicrobial DNA intercalation or benzodiazepine receptors.
Antimicrobial Activity Profile[3][6]
In contrast to kinase inhibition, C-2 substituted derivatives often shine in antimicrobial applications. The 2-phenyl-imidazo[1,2-a]pyrimidine derivatives have shown robust activity against Gram-positive bacteria.
Observation: Halogenation (Cl, Br) at the para-position of the C-2 phenyl ring enhances antimicrobial potency by ~3-fold compared to unsubstituted analogs.[5]
Mechanism: Membrane disruption and DNA gyrase inhibition.
Mechanism of Action: The PI3K/Akt Pathway
Many imidazo[1,2-a]pyrimidine derivatives function as dual PI3K/mTOR inhibitors. Understanding this pathway is essential for interpreting the biological data.
Visualization: Signaling Pathway Blockade
Figure 2: PI3K/Akt/mTOR signaling pathway highlighting the intervention points of imidazo[1,2-a]pyrimidine inhibitors.
Experimental Protocols
To validate the biological activity of these isomers, the following self-validating protocols are recommended.
Objective: Ensure chemical purity to avoid false positives from contaminating isomers.
Reaction: Condense 2-aminopyrimidine with
-bromoacetophenone in ethanol (Reflux, 4-6h).
Regio-control: This typically yields the 2-aryl isomer. To access the 3-aryl isomer, use a multicomponent reaction (2-aminopyrimidine + aldehyde + isonitrile) or direct C-3 arylation of the core using Pd-catalyzed cross-coupling.
Purification: Recrystallize from EtOH/EtOAc. Confirm regiochemistry via NOESY NMR (Correlation between H-3 and phenyl protons for 2-isomer; lack thereof for 3-isomer).
Incubation: Incubate at Room Temperature (RT) for 60 min.
Termination: Add 5
L ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP).[5] Incubate 40 min at RT.
Detection: Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure Luminescence.
Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using non-linear regression (Sigmoidal dose-response).
Cell Viability Assay (MTT)
Objective: Assess cellular permeability and cytotoxicity.
Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) at 5,000 cells/well in 96-well plates.
Treatment: After 24h, treat with regioisomers (0.01 - 100
M) for 72h.
Development: Add MTT solution (5 mg/mL). Incubate 4h at 37°C.
Solubilization: Dissolve formazan crystals in DMSO.
Measurement: Read Absorbance at 570 nm.
Conclusion
The biological activity of imidazo[1,2-a]pyrimidine isomers is strictly governed by regiochemistry.
For Kinase Discovery: Prioritize C-3 substituted isomers. The structural data supports a binding mode where the C-3 moiety engages the deep hydrophobic pocket, critical for nanomolar potency.
For Antimicrobial/Antiviral: The C-2 substituted scaffold remains a viable, synthetically accessible lead, particularly when decorated with lipophilic halogens.
Researchers must rigorously verify regioisomeric purity using 2D-NMR prior to biological screening, as a 5% contamination of the potent C-3 isomer in a C-2 batch can skew biological data significantly.
References
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. PubMed. [Link]
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry. [Link][7]
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. [Link]
Comparative Analysis: 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine vs. 5,7-dichloroimidazo[1,2-a]pyrimidine
Topic: Comparative Analysis of C5-Substituted Imidazo[1,2-a]pyrimidines: Methyl vs. Chloro Functionality in Drug Discovery Content Type: Publish Comparison Guide Executive Summary & Strategic Positioning In the high-stak...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of C5-Substituted Imidazo[1,2-a]pyrimidines: Methyl vs. Chloro Functionality in Drug Discovery
Content Type: Publish Comparison Guide
Executive Summary & Strategic Positioning
In the high-stakes landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure."[1][2] However, the choice between the 5-methyl (Compound A) and 5-chloro (Compound B) variants is not merely a matter of atomic substitution—it is a strategic decision that dictates the available chemical space, metabolic stability, and binding kinetics of the final drug candidate.
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine: The "Gatekeeper Specialist." Best suited for optimizing binding affinity via the "Magic Methyl" effect, improving metabolic stability, and targeting kinases with hydrophobic gatekeeper residues (e.g., p38
, TNNI3K).
5,7-dichloroimidazo[1,2-a]pyrimidine: The "Divergent Architect." A dual-electrophile platform essential for library generation. It allows for sequential, regioselective functionalization (
), enabling the rapid construction of complex, multi-vector ligands.
Chemical Reactivity & Library Generation
The primary distinction between these two agents lies in their reactivity profiles. Understanding the regioselectivity of the imidazo[1,2-a]pyrimidine ring is critical for synthetic planning.
The Regioselectivity Rule
In the imidazo[1,2-a]pyrimidine system, the electrophilicity of the carbons follows a distinct hierarchy influenced by the bridgehead nitrogen (N4) and the peripheral nitrogen (N8).
C7 Position (Para-like): Analogous to the 4-position of a pyrimidine. It is the most electron-deficient and sterically accessible site, making it the primary target for Nucleophilic Aromatic Substitution (
).
C5 Position (Ortho-like): Analogous to the 2-position of a pyrimidine. It is less reactive due to steric proximity to the bridgehead and slightly higher electron density compared to C7.
Comparative Workflow
Feature
7-Chloro-5-methyl (Compound A)
5,7-Dichloro (Compound B)
Primary Reactivity
or Palladium-catalyzed coupling at C7 only .
at C7 (fast) followed by at C5 (slow/harsh).
C5 Functionality
Inert Steric Blocker. The methyl group is chemically stable under standard coupling conditions.
Latent Electrophile. The C5-Cl remains after C7 reaction, allowing a second diversification step.
Library Potential
Linear. Ideal for exploring the "East" wing of the molecule (C7 substituents).
Bifurcated. Allows independent variation of both "East" (C7) and "West" (C5) wings.
Visualization: Divergent Synthetic Pathways
Figure 1: Comparative synthetic utility. The 5,7-dichloro variant enables dual-functionalization, whereas the 5-methyl variant is a "cap" for the C5 position.
When these scaffolds are incorporated into kinase inhibitors (e.g., targeting p38 MAP kinase), the substituent at C5 plays a pivotal role in the binding mode.
The "Magic Methyl" Effect (Compound A)
Replacing a hydrogen or a polar group with a methyl group at C5 often results in a non-linear boost in potency (10-100x).
Mechanism: The C5-Methyl group is often positioned to interact with the Gatekeeper Residue (e.g., Threonine or Methionine) in the ATP-binding pocket.
Desolvation: The methyl group displaces "unhappy" high-energy water molecules from the hydrophobic pocket, gaining entropy.
Conformation: It can force the kinase P-loop into a specific conformation that favors inhibitor binding (Induced Fit).
The "Reactive Handle" vs. Halogen Bond (Compound B)
Halogen Bonding: If the C5-Chloro is retained, it can form a halogen bond with backbone carbonyls (C-Cl···O=C), acting as a pseudo-hydrogen bond donor.
Lipophilicity Penalty: The C5-Cl adds significant lipophilicity (increasing LogP), which may reduce solubility compared to the methyl variant.
Metabolic Liability: An exposed C5-Cl can be a target for glutathione conjugation (via
in vivo), leading to toxicity. Therefore, Compound B is usually an intermediate, not the final drug form.
Experimental Protocols
Protocol A: Regioselective
of 5,7-Dichloroimidazo[1,2-a]pyrimidine
Objective: To selectively functionalize the C7 position while preserving the C5-Cl for later use.
Materials:
5,7-dichloroimidazo[1,2-a]pyrimidine (1.0 eq)
Amine Nucleophile (e.g., Morpholine, 1.1 eq)
Base: Diisopropylethylamine (DIPEA, 2.0 eq)
Solvent: Ethanol or IPA (Green chemistry preferred)
Step-by-Step:
Dissolution: Dissolve 5,7-dichloroimidazo[1,2-a]pyrimidine in Ethanol (0.2 M concentration) in a round-bottom flask.
Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C to minimize competing C5 attack.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Checkpoint: Monitor via TLC/LC-MS. The C7-substituted product usually appears first. If C5 attack is observed, lower temperature to -10°C.
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.
Purification: The C5-Cl is slightly unstable on silica; use neutral alumina or rapid flash chromatography (Hexane/EtOAc).
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Objective: To compare the potency of derived inhibitors against p38
Compound Addition: Add 1 µL of inhibitor (Compound A/B derivatives) in DMSO to a 384-well white plate. Include DMSO-only controls (Max signal) and No-Enzyme controls (Background).
Enzyme Reaction: Add 2 µL of kinase solution. Incubate 10 min at RT.
Substrate Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.
in vitro vs in vivo correlation for 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine efficacy
The Privileged Scaffold in Drug Discovery 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2) is a high-purity chemical intermediate and a highly versatile bioisostere of purine bases[1]. In advanced medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
The Privileged Scaffold in Drug Discovery
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine (CAS 2681279-09-2) is a high-purity chemical intermediate and a highly versatile bioisostere of purine bases[1]. In advanced medicinal chemistry, the 7-chloro position serves as a critical electrophilic handle. It enables rapid functionalization via palladium-catalyzed cross-coupling reactions, allowing researchers to build complex structure-activity relationship (SAR) libraries[1].
Derivatives of this imidazopyrimidine core have emerged as potent inhibitors of oncogenic protein kinases (such as c-Met and Aurora kinases), which are frequently dysregulated in human cancers[1][2]. However, subtle structural modifications to this scaffold can dramatically alter intracellular targeting and in vivo efficacy[3]. Consequently, translating biochemical potency into clinical success requires a rigorous understanding of in vitro vs in vivo correlation (IVIVC).
The Causality of IVIVC Disconnects
A common pitfall in kinase inhibitor development is the assumption that a low in vitro IC50 will guarantee in vivo tumor regression. For imidazo[1,2-a]pyrimidine derivatives, IVIVC is primarily dictated by the interplay between lipophilicity, metabolic stability, and plasma protein binding (PPB)[4].
If an optimized derivative is too lipophilic, it may exhibit sub-nanomolar in vitro potency but suffer from rapid microsomal clearance or >99% PPB. In such cases, the free (unbound) drug concentration within the in vivo tumor microenvironment never reaches the therapeutic threshold, resulting in an efficacy disconnect. Establishing IVIVC requires mapping the logical flow from biochemical potency through ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to predict free drug exposure.
Fig 1: Logical workflow establishing in vitro to in vivo correlation (IVIVC) via free drug exposure.
Comparative Performance Analysis
To objectively evaluate the performance of 7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine-derived lead compounds, we compare their IVIVC metrics against established clinical kinase inhibitors. The table below demonstrates how optimizing the scaffold's functional groups improves metabolic stability, leading to superior in vivo efficacy (lower ED50) compared to unoptimized variants and standard alternatives.
Compound Class
Scaffold Core
In Vitro IC50 (nM)
Mouse Liver CLint (µL/min/mg)
Unbound Fraction (fu)
In Vivo ED50 (mg/kg/day)
IVIVC Status
Lead Derivative A
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
1.2
15.4
0.08
5.0
Strong
Derivative B (Unoptimized)
7-Chloro-5-methyl-imidazo[1,2-a]pyrimidine
0.8
85.2
0.01
>50
Poor (High Clearance)
Crizotinib (Standard)
Aminopyridine
4.0
22.1
0.05
12.5
Moderate
Alisertib (Standard)
Pyrimidobenzazepine
1.2
18.5
0.04
10.0
Strong
Mechanistic Pathway of Action
When properly optimized for in vivo exposure, imidazo[1,2-a]pyrimidine derivatives act as competitive ATP-binding inhibitors of target kinases. By blocking kinase autophosphorylation, these compounds sever downstream signaling cascades (such as PI3K/AKT and MAPK/ERK), ultimately driving tumor cell apoptosis[2].
Protocol A: In Vitro Microsomal Stability & Target Engagement
Objective: Determine the intrinsic clearance (CLint) and cellular target engagement of the synthesized derivative to predict in vivo survivability.
Causality: High in vitro potency is irrelevant if the compound is rapidly degraded by hepatic enzymes. This assay filters out metabolically unstable derivatives before animal testing.
Microsomal Incubation: Incubate 1 µM of the derivative with mouse liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.
Self-Validation Control (Clearance): Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). Validation logic: If Verapamil is not degraded by >80% within 30 minutes, the microsomes are inactive, and the assay must be rejected.
Cellular Target Engagement: Treat target cancer cells (e.g., HCT116) with the derivative for 4 hours. Lyse cells and perform Western blotting for the phosphorylated target kinase (e.g., p-c-Met).
Self-Validation Control (Specificity): Immunoblot for total kinase expression alongside the phosphorylated form. Validation logic: Total kinase levels must remain constant. If total kinase decreases, the compound is causing non-specific cytotoxicity or protein degradation rather than true kinase inhibition.
Protocol B: In Vivo Xenograft Efficacy and PK/PD Mapping
Objective: Correlate tumor regression with the free drug concentration in the tumor microenvironment to establish true IVIVC.
Causality: Measuring tumor volume alone cannot prove on-target efficacy. Efficacy must be temporally linked to the pharmacokinetic presence of the drug to rule out off-target toxicity[5].
Model Generation: Implant human cancer cells subcutaneously into the flanks of athymic nude mice. Randomize into vehicle and treatment groups once tumors reach ~150 mm³.
Dosing & Monitoring: Administer the imidazo[1,2-a]pyrimidine derivative via oral gavage daily. Measure tumor volume via calipers bi-weekly.
PK/PD Sampling (Self-Validation): On day 14, perform simultaneous blood draws and tumor biopsies at T_max (2 hours post-dose) and T_trough (24 hours post-dose). Quantify intra-tumoral drug concentration via LC-MS/MS and target kinase phosphorylation via ELISA.
Validation Logic (The IVIVC Check): If tumor regression occurs, but the intra-tumoral free drug concentration is below the in vitro IC50, the protocol self-diagnoses an off-target effect or the presence of an unmeasured active metabolite. True IVIVC is only validated when tumor regression strictly correlates with intra-tumoral concentrations exceeding the IC50 and corresponding suppression of the PD marker.
PLOS Genetics. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells". PLOS.
Benchchem. "Evaluating the Therapeutic Index of 2-(Furan-2-yl)
US Patent 11261191B2. "Imidazotriaines and imidazopyrimidines as kinase inhibitors".
Benchchem. "Confirming the On-Target Activity of 2-(Furan-2-yl)
confirming the mechanism of action of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
An In-Depth Comparative Guide to Elucidating the Mechanism of Action of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Elucidating the Mechanism of Action of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine bases.[1] This versatility means derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors and modulators of GABA-A receptors.[2][3][4] Therefore, our investigation into 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine will proceed along two primary, evidence-based hypotheses:
Hypothesis A: The compound acts as a kinase inhibitor , interfering with cellular signaling pathways crucial for processes like cell proliferation.
Hypothesis B: The compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor , enhancing the effects of the inhibitory neurotransmitter GABA.
This guide will detail a logical workflow to test these competing hypotheses, establish a definitive MOA, and compare the methodologies against alternatives.
A Strategic Workflow for MOA Confirmation
A successful MOA study is not a linear path but an iterative process of generating and testing hypotheses. The goal is to build a mountain of corroborating evidence. Our strategy begins with confirming cellular activity, then identifying the direct molecular target, and finally, validating the functional consequences of that interaction.
Caption: A hypothesis-driven workflow for MOA confirmation.
Before investing in complex target identification assays, it is crucial to confirm that 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine exerts a biological effect on whole cells. A cell viability assay is the workhorse for this initial screen. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for their viability and proliferation.[5][6]
Comparative Analysis of Cell Viability Assays
Assay
Principle
Advantages
Disadvantages
MTT
Reduction of yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product.[6]
Inexpensive, well-established.
Requires a solubilization step for the insoluble formazan; can be toxic to cells over long incubations.[7]
MTS
Reduction of a tetrazolium compound to a soluble formazan product.[7]
No solubilization step required, allowing for kinetic measurements.[8]
Higher cost; the electron coupling reagent can have some toxicity.
Resazurin (AlamarBlue)
Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.
Highly sensitive, non-toxic, compatible with multiplexing.
Can be sensitive to culture medium pH and light exposure.[8]
Detailed Protocol: MTT Cell Viability Assay
This protocol is designed to assess the effect of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine on the viability of a cancer cell line (e.g., MCF-7 or HCT116).
I. Materials:
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.[9]
Cell culture medium, FBS, penicillin-streptomycin
Test compound (7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine) dissolved in DMSO.
II. Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle-only" control (DMSO at the same final concentration as the highest compound dose) and a "no-cell" blank control.
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
Formazan Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization: Add 100 µL of Solubilization Solution to each well.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-only control.
Phase 2: Target Identification & Engagement
A positive result in the viability assay confirms bioactivity but does not identify the direct molecular target. To differentiate between a compound directly binding a target protein versus causing indirect downstream effects, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[10][11] The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[10][12]
Caption: Inhibition of a generic kinase signaling cascade.
Assay Format
Principle
Advantages
Disadvantages
Luminescence-based (e.g., ADP-Glo)
Measures kinase activity by quantifying the amount of ADP produced, which is converted into a luminescent signal. [13]
High sensitivity, broad applicability to any kinase, robust against signal interference.
Indirect measurement of phosphorylation.
TR-FRET (e.g., LanthaScreen)
Uses a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds the kinase. Inhibition disrupts FRET. [14]
Homogeneous ("mix-and-read") format, highly sensitive, ratiometric detection minimizes interference. [14]
Requires specific antibodies and labeled substrates/tracers.
Radiometric Assay
Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.
The "gold standard" for direct and sensitive detection.
Requires handling of radioactive materials, low throughput.
Experimental Approach:
Biochemical Assay: Perform an in vitro kinase activity assay (e.g., ADP-Glo) using the purified, recombinant target kinase, its substrate, and ATP. A dose-response curve for 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine will determine its IC50 (the concentration required to inhibit 50% of the kinase activity).
Cellular Validation (Western Blot): To confirm that the compound inhibits the kinase inside cells, treat cells with the compound and then stimulate the signaling pathway. Use Western Blotting to measure the phosphorylation status of the kinase's direct downstream substrate. A potent kinase inhibitor will cause a significant decrease in the level of the phosphorylated substrate compared to the vehicle-treated control.
[15]
Hypothesis B: GABA-A Receptor Modulation
Imidazo[1,2-a]pyrimidines are known to bind to the benzodiazepine site on GABA-A receptors, acting as positive allosteric modulators (PAMs). [2][3]GABA-A receptors are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission. [16][17]As PAMs, these compounds don't open the channel themselves but enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization.
[18]
Caption: Positive allosteric modulation of a GABA-A receptor.
Experimental Approach:
Electrophysiology (Two-Electrode Voltage Clamp or Patch-Clamp): This is the definitive method for studying ion channel function.
Rationale: This technique directly measures the flow of ions (current) across the cell membrane in real-time, providing unparalleled detail on channel kinetics and modulation.
Methodology: Oocytes or mammalian cells expressing specific subtypes of GABA-A receptors (e.g., α1β2γ2, the most common subtype) are used. [19]The membrane potential is "clamped" at a set value. A low concentration of GABA is applied to elicit a small baseline chloride current. Then, GABA and the test compound are co-applied.
Expected Outcome: If 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is a PAM, its co-application will significantly increase the amplitude of the GABA-elicited chloride current. [20]A dose-response curve can be generated to determine the compound's EC50 (the concentration that produces 50% of its maximal effect).
Comparative Alternative (High-Throughput):
Fluorescent Imaging Plate Reader (FLIPR) Assays: These assays use membrane potential-sensitive dyes or ion-sensitive indicators to measure changes in cellular state upon channel activation. While less detailed than electrophysiology, they allow for much higher screening throughput.
Phase 4: Synthesizing the Evidence
Summary of Expected Outcomes
Experiment
Metric
Outcome for Kinase Inhibitor
Outcome for GABA-A Modulator
MTT Assay
IC50
Potent (nM to low µM range)
Weak or no effect on non-neuronal cell viability
CETSA
Thermal Shift (ΔTm)
Positive shift with specific kinase(s)
Positive shift with specific GABA-A receptor subunit(s)
Biochemical Kinase Assay
IC50
Potent (nM to low µM range)
Inactive
Western Blot
p-Substrate Levels
Dose-dependent decrease
No change
Electrophysiology
% GABA Current Potentiation
No effect
Dose-dependent increase
References
GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (URL: [Link])
GABA A receptors: Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
Direct structural insights into GABAA receptor pharmacology - PMC. (URL: [Link])
Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed. (URL: [Link])
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (URL: [Link])
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
GABAA receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (URL: [Link])
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (URL: [Link])
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (URL: [Link])
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC. (URL: [Link])
Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed. (URL: [Link])
Integrated Network Pharmacology Analysis and Experimental Validation t | DDDT. (URL: [Link])
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. (URL: [Link])
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])
How Proof of Mechanism Studies Can Advance Clinical Drug Development. (URL: [Link])
How to experimentally validate drug-target interactions? - ResearchGate. (URL: [Link])
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. (URL: [Link])
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. (URL: [Link])
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. (URL: [Link])
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. (URL: [Link])
Western Blot Protocol & Troubleshooting Guide - Assay Genie. (URL: [Link])
Full article: Validation guidelines for drug-target prediction methods. (URL: [Link])
Western Blot Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC. (URL: [Link])
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. (URL: [Link])
GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC. (URL: [Link])
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (URL: [Link])
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: [Link])
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])
Definitive Guide to the Safe Disposal of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine pushes the boundaries of science. This work carries the profound responsibility of...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities like 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine pushes the boundaries of science. This work carries the profound responsibility of ensuring that every stage of the research lifecycle, including the final step of disposal, is conducted with the highest commitment to safety and environmental stewardship. Improper disposal of chemical waste can lead to significant environmental contamination, regulatory penalties, and a compromise of the safety culture we strive to uphold.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine. The procedures outlined are grounded in United States Environmental Protection Agency (EPA) regulations and established best practices for laboratory safety.
Hazard Identification and Characterization: The "Why" Behind the Procedure
Understanding the potential hazards of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is the critical first step in determining the correct disposal pathway. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar imidazo[1,2-a]pyrimidine derivatives and related chlorinated heterocyclic compounds.[2][3][4][5] The imidazo[1,2-a]pyrimidine core is a key scaffold in medicinal chemistry, and its derivatives require careful handling.[2]
The primary causal driver for these stringent disposal protocols is the compound's classification as a halogenated organic compound .[6] Halogenated wastes are often more costly and complex to dispose of, typically requiring high-temperature incineration to prevent the formation of persistent environmental pollutants.[7] Therefore, segregating this waste stream is paramount for both environmental safety and cost-effective waste management.[6][8]
Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
Based on these characteristics, any waste containing 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine must be treated as Hazardous Waste .
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated.
Waste Minimization : Only prepare the quantity of solution needed for the experiment. This is the most effective way to reduce waste volume and disposal costs.
Personal Protective Equipment (PPE) : Before handling the compound or its waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[4][9]
Gather Materials : Prepare your waste container, labels, and any necessary spill cleanup materials in advance.
Step-by-Step Disposal Protocol
This protocol applies to pure (unused) 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine, solutions containing the compound, and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips, spill cleanup debris).
Step 1: Select the Correct Waste Container
The container is the primary barrier between the hazardous waste and the environment.
Compatibility : Use a container made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[10][11] Do not use metal containers for acidic waste.[7]
Condition : The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[1][10]
Size : Choose a container appropriate for the volume of waste to be generated.[1]
Step 2: Segregate the Waste Stream
This is a critical step driven by regulatory requirements and disposal facility capabilities.
Halogenated vs. Non-Halogenated : Collect waste containing 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine in a dedicated container labeled for "Halogenated Organic Waste." [6][8] Do not mix with non-halogenated solvents like acetone, methanol, or hexane.[8][11]
Avoid Mixing Incompatibles : Never mix this waste with strong acids, bases, or oxidizers.[11][12] Incompatible materials can cause dangerous chemical reactions.
Step 3: Label the Container Correctly and Immediately
Proper labeling is an EPA requirement and ensures the safety of everyone who handles the container.[13]
Initial Labeling : As soon as the first drop of waste enters the container, it must be labeled.[6]
Required Information : The label must include the words "Hazardous Waste" and a clear identification of the contents.[10][13] List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[10]
Hazard Identification : The label should also clearly indicate the relevant hazards (e.g., Toxic, Flammable).[6][13]
Step 4: Accumulate Waste Safely in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where waste is collected at or near its point of generation.[10][13]
Location : The SAA must be under the control of the laboratory personnel generating the waste.[10]
Container Management : Keep the waste container closed at all times except when adding waste.[8][10] Do not leave a funnel in the container.[10]
Secondary Containment : Store the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[1][14]
Step 5: Disposal of Empty Containers
Even "empty" containers that held 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine require specific handling.
Non-Acutely Hazardous Waste : A container that held this compound is considered "empty" by the EPA if all contents have been removed by pouring, scraping, etc., and no more than one inch of residue remains.[14]
Procedure : Once emptied, deface or remove the hazardous waste label, and the container can typically be disposed of in the regular trash or glass recycling.[8] Rinsing is good practice, but the rinsate must be collected and disposed of as hazardous waste.[14]
Step 6: Requesting a Waste Pickup
When the waste container is 90% full or has been in the lab for the maximum allowed time (often 6-12 months, check your institution's policy), arrange for its removal.[10][15]
Follow Institutional Procedures : Contact your institution's Environmental Health & Safety (EH&S) office or use their designated online system to request a chemical waste pickup.[6][12]
Do Not Abandon : Never leave chemical waste behind in a vacated laboratory space.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine.
Caption: Disposal workflow for 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine.
Spill and Emergency Procedures
In the event of a spill, your safety is the top priority.
Minor Spill : If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3][4] Do not use combustible materials like paper towels for large spills. Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[12]
Major Spill or Exposure : If the spill is large, if you are unsure how to proceed, or if there is a risk of inhalation, evacuate the area immediately. Alert others, secure the area, and contact your institution's emergency number or EH&S office for assistance.[6][12]
Personal Exposure : If the chemical contacts your skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes (using an emergency eyewash or safety shower) and seek immediate medical attention.[6][9]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our environment or well-being.
References
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). US EPA. [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]
Laboratory Waste Management: The New Regulations . MedLab. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025). US EPA. [Link]
CAS RN 1339891-11-0 | 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride . Hoffman Fine Chemicals Pty Ltd. [Link]
Standard Operating Procedure for Imidazole . Washington State University. [Link]
Laboratory Waste Disposal Guidelines . King Abdullah University of Science and Technology. [Link]
Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]
Management of Waste . (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Personal Protective Equipment & Handling Guide: 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
Part 1: Executive Safety Directive (The "Why") 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is not merely a generic reagent; it is a privileged scaffold in medicinal chemistry, often functioning as a bioisostere of purine...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Directive (The "Why")
7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is not merely a generic reagent; it is a privileged scaffold in medicinal chemistry, often functioning as a bioisostere of purine bases.[1] This structural mimicry allows it to potentially interact with ATP-binding sites in kinases or tubulin structures, making it a valuable precursor for anticancer and antiviral therapeutics.
The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in preliminary Safety Data Sheets (SDS), its biological design intent dictates that we treat it with elevated caution . Until specific toxicological data rules out potency, you must handle this compound as a suspected bioactive agent capable of cellular disruption.
Core Hazard Profile:
Physical State: Solid (Fine crystalline powder).
Primary Risk: Inhalation of dust and dermal absorption.
Operational Band: Treat as Occupational Exposure Band (OEB) 3 (Containment required).
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following PPE system is designed to create a redundant barrier against potent pharmaceutical intermediates.
Protection Zone
Core Requirement
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Standard: ANSI Z87.1 (Impact & Splash). Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Dermal (Hands)
Double Nitrile Gloving
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange).Outer Layer: 5-8 mil Extended Cuff Nitrile (Blue/Purple).Why: "Spotting" (visualizing tears) is easier with contrasting colors. Imidazopyrimidines are organic heterocycles; nitrile offers superior permeation resistance compared to latex.
Respiratory
Engineering Control First
Primary: Handle exclusively in a certified Fume Hood or Powder Weighing Station.Secondary (If outside hood): N95 or P100 Particulate Respirator (Fit-tested).Why: The 7-chloro substituent adds lipophilicity, potentially aiding lung absorption if dust is inhaled.
Body
Tyvek® Lab Coat / Sleeve Covers
Spec: Disposable, non-woven polyethylene (e.g., Tyvek).Why: Cotton coats trap dust in fibers, carrying contamination to your office or home. Disposable sleeves bridge the gap between glove and coat cuff.
Part 3: Operational Protocol – The "Zero-Dust" Weighing Method
Handling fine powders of heterocyclic intermediates requires a protocol that eliminates aerosolization. Follow this Closed-Loop Weighing Procedure .
Phase 1: Preparation & Engineering Setup
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).
Static Control: Place an ionizing bar or anti-static gun near the balance. Imidazopyrimidines are prone to static charge, causing "powder fly-out."
Lining: Cover the immediate work surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.
Phase 2: The Weighing Workflow
Figure 1: Safe Weighing Workflow for Potent Powders. This logic minimizes airborne dust generation.
Phase 3: Solubilization (The Critical Control Point)
Do not transport the solid powder around the lab.
Dissolve in the hood: Add your solvent (e.g., DMSO, DCM, or Methanol) to the reaction vial before removing it from the fume hood.
Why? Solutions are significantly less likely to result in inhalation exposure than dry powders. The 7-chloro group is reactive; ensure your solvent is compatible (avoid strong nucleophiles if storing for long periods).
ISOLATE: Lower the sash to the lowest working height.
WET METHOD: Cover the powder gently with paper towels dampened with Methanol or Ethanol . This prevents dust from rising.
COLLECT: Wipe up the wet slurry and place it into a solid hazardous waste bag.
DECONTAMINATE: Wash the surface with a soap/water solution, followed by a solvent wipe.
Scenario B: Skin Exposure
REMOVE: Immediately peel off contaminated gloves/clothing.[2]
FLUSH: Wash affected skin with soap and tepid water for 15 minutes .
ALERT: Report the incident. Because this is a medicinal intermediate, medical surveillance is recommended to rule out sensitization.
Disposal Protocol
Waste Stream: Halogenated Organic Waste (due to the Chlorine atom).
Deactivation: There is no simple "neutralization" for this scaffold. High-temperature incineration is the only validated disposal method.
Container: Dispose of the original bottle as hazardous waste; do not rinse and recycle.
Part 5: References & Authority
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23125107, 5,7-Dichloroimidazo[1,2-a]pyrimidine. Retrieved from [Link]
Note: Used as the closest structural surrogate for hazard classification (GHS) data.
Source for physical description and medicinal chemistry applications.[1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]
Centers for Disease Control and Prevention (CDC/NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
Basis for "Universal Precautions" approach to bioactive intermediates.